Product packaging for 1,3-Diphenylurea-d10(Cat. No.:)

1,3-Diphenylurea-d10

Cat. No.: B591134
M. Wt: 222.31 g/mol
InChI Key: GWEHVDNNLFDJLR-LHNTUAQVSA-N
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Description

1,3-Diphenyl-d10-urea is a stable isotope-labeled form of 1,3-Diphenylurea, where ten hydrogen atoms have been replaced by deuterium (D), giving it a molecular weight of 222.31 g/mol . This compound appears as a white to off-white solid . It is primarily used in research as a labeled internal standard in mass spectrometry and other analytical techniques, enabling the precise quantification of its non-labeled counterpart in complex biological samples. The parent compound, 1,3-Diphenylurea (Carbanilide), is a significant molecule in scientific research. It was first identified as a cytokinin, a type of plant hormone that promotes cell division and can induce flower development, and was detected in coconut milk . Beyond its role in plant physiology, 1,3-Diphenylurea has been investigated for its biological activities in other areas. It has been identified as an inhibitor of the human bifunctional epoxide hydrolase 2 . Furthermore, structural analogs and derivatives of diphenylurea are being explored in medicinal chemistry for their potential as anti-tuberculosis agents and as inhibitors of cancer cell migration, showing promise in disrupting specific cellular signaling pathways in non-small cell lung cancer . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B591134 1,3-Diphenylurea-d10

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEHVDNNLFDJLR-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1,3-Diphenyl-d10-urea: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diphenyl-d10-urea, a deuterated analogue of 1,3-Diphenylurea. Its primary application lies in its use as an internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry. This document details its physicochemical properties, outlines a typical experimental protocol for its use in pharmacokinetic studies, and provides visual workflows to aid in experimental design.

Core Data Presentation

The following tables summarize the key quantitative data for 1,3-Diphenyl-d10-urea.

Table 1: Chemical Identifiers and Core Properties

PropertyValue
CAS Number 108009-46-7
Molecular Formula C₁₃H₂D₁₀N₂O
Molecular Weight 222.31 g/mol
Appearance White to off-white solid
Synonyms N,N'-Diphenylurea-d10, Carbanilide-d10

Table 2: Physicochemical Data

PropertyValue
Melting Point 239-241 °C
Boiling Point 262 °C
Density 1.32 g/cm³
Solubility Moderately soluble in organic solvents like ethanol and methanol; sparingly soluble in water.

Experimental Protocols

The primary application of 1,3-Diphenyl-d10-urea is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology adapted from a study quantifying a related diphenylguanidine compound in a biological matrix, illustrating a typical workflow.[1]

Protocol: Quantification of an Analyte in Human Urine using 1,3-Diphenyl-d10-urea as an Internal Standard by LC-MS/MS

1. Materials and Reagents:

  • 1,3-Diphenyl-d10-urea (Internal Standard, IS)

  • Analyte of interest (e.g., 1,3-Diphenylurea or a derivative)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human urine samples (blank and study samples)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Polypropylene tubes (15 mL)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and 1,3-Diphenyl-d10-urea in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard in methanol.

  • Sample Fortification: For method validation, fortify pooled blank human urine with the analyte at various concentrations (e.g., 1, 5, 10, 20 ng/mL).[1]

  • Sample Preparation:

    • Transfer a 500 µL aliquot of a urine sample into a 15 mL polypropylene tube.

    • Spike the sample with a known amount of the 1,3-Diphenyl-d10-urea internal standard solution (e.g., 2.5 ng).[1]

    • Vortex the sample and let it equilibrate at room temperature for 30 minutes.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., Kromasil C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and 1,3-Diphenyl-d10-urea.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in quantitative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (500 µL) spike Spike with 1,3-Diphenyl-d10-urea (IS) urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification of Analyte calibrate->quantify

Quantitative Bioanalysis Workflow

logical_relationship cluster_analyte Analyte cluster_is Internal Standard (1,3-Diphenyl-d10-urea) cluster_process Analytical Process analyte_prop Physicochemical Properties is_prop Similar Physicochemical Properties analyte_prop->is_prop Similar behavior during extraction and chromatography sample_prep Sample Preparation (Extraction, etc.) analyte_prop->sample_prep analyte_ms Mass Spectrum is_ms Different Mass Spectrum (d10) analyte_ms->is_ms Different m/z allows for separate detection ms_ion MS Ionization analyte_ms->ms_ion is_prop->sample_prep is_ms->ms_ion lc_sep LC Separation sample_prep->lc_sep lc_sep->ms_ion result Accurate Quantification ms_ion->result

Rationale for Deuterated Internal Standard

References

In-Depth Technical Guide to the Synthesis of Deuterated Diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated diphenylurea, with a particular focus on the preparation of deuterated analogues of multi-kinase inhibitors like Sorafenib. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a strategic approach in drug development to enhance pharmacokinetic and metabolic profiles. This document details synthetic methodologies, presents quantitative data, and outlines experimental protocols for the synthesis of key deuterated intermediates and the final diphenylurea compounds. Furthermore, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a complete resource for researchers in the field.

Introduction

Diphenylurea derivatives are a significant class of compounds in medicinal chemistry, known for their therapeutic potential, particularly as kinase inhibitors in oncology. The strategic incorporation of deuterium into these molecules can significantly alter their metabolic fate, often leading to improved drug efficacy and safety profiles. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to increased drug exposure and a more favorable pharmacokinetic profile. This guide focuses on the synthetic routes to access these valuable deuterated compounds.

Synthetic Strategies and Methodologies

The synthesis of deuterated diphenylurea derivatives often involves the introduction of deuterium at specific molecular positions. A common strategy is to utilize deuterated starting materials that are incorporated into the final structure. One of the most prevalent methods for synthesizing deuterated Sorafenib analogues involves the preparation of a key deuterated intermediate, 2-(methyl-d3)isoindoline-1,3-dione.

Synthesis of Deuterated Key Intermediates

A crucial step in the synthesis of many deuterated diphenylurea compounds is the preparation of deuterated building blocks. For instance, the synthesis of deuterated Sorafenib often commences with the preparation of a deuterated methylamine source, which is then used to construct the side chain of the molecule.

Experimental Protocol: Synthesis of 2-(methyl-d3)isoindoline-1,3-dione

This intermediate is a key component for introducing a trideuterated methyl group. The synthesis can be achieved starting from deuterated methanol (CD3OD).

  • Step 1: Preparation of Deuterated Methylamine Hydrochloride. Deuterated nitromethane can be prepared by reacting nitromethane with deuterium water in the presence of a base. Subsequent reduction of the deuterated nitromethane using a reducing agent like zinc powder, magnesium powder, iron, or nickel yields deuterated methylamine or its hydrochloride salt.

  • Step 2: Synthesis of 2-(methyl-d3)isoindoline-1,3-dione. In an inert solvent such as N,N-dimethylformamide (DMF), an alkali metal salt of phthalimide is reacted with a deuterated methylating agent. Alternatively, a reaction between phthalimide, deuterated methanol, and triphenylphosphine in anhydrous tetrahydrofuran can be performed. The reaction mixture is typically stirred for a specified duration at temperatures ranging from room temperature to reflux. The product can be purified by column chromatography or recrystallization.[1]

General Synthesis of Deuterated Diphenylurea

The final assembly of the deuterated diphenylurea molecule typically involves the reaction of a deuterated amine component with an appropriate isocyanate or a phosgene equivalent.

Experimental Protocol: General Synthesis of a Deuterated Diphenylurea Derivative (e.g., Deuterated Sorafenib)

  • Formation of the Urea Linkage: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with a deuterated amine intermediate, such as 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.[1]

  • Alternative Urea Formation: In a phosgene-free approach, 4-chloro-3-(trifluoromethyl)aniline can be reacted with N,N'-carbonyldiimidazole to form an activated intermediate. This is then reacted with the deuterated amine component in a suitable solvent.[1]

  • Purification: The final product is typically purified by crystallization or column chromatography to yield the high-purity deuterated diphenylurea.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a deuterated diphenylurea derivative, specifically a deuterated Sorafenib analogue.

StepReactantsSolventTemperatureTimeYield (%)Purity (%)Isotopic Enrichment (%)
Intermediate Synthesis
4-chloro-N-(methyl-d3)picolinamide(methyl-d3)amine hydrochloride, methyl 4-chloropicolinate hydrochloride, sodium carbonateDichloromethaneRoom Temperature1 day86>98>99
4-(4-aminophenoxy)-N-(methyl-d3)picolinamide4-aminophenol, 4-chloro-N-(methyl-d3)picolinamide, potassium tert-butoxide, anhydrous potassium carbonateN,N-Dimethylformamide80 °COvernight->98>99
Final Product Synthesis
Deuterated Sorafenib4-chloro-3-trifluoromethyl-phenylamine, N,N'-carbonyldiimidazole, 4-(4-aminophenoxy)-N-(methyl-d3)picolinamideDichloromethaneRoom Temperature18 hours>80>99>99

Data compiled from patent literature (e.g., EP2548867A1). Yields and other parameters can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a deuterated diphenylurea derivative, highlighting the key stages from deuterated starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis Deuterated Methanol (CD3OD) Deuterated Methanol (CD3OD) Deuterated Methylamine HCl Deuterated Methylamine HCl Deuterated Methanol (CD3OD)->Deuterated Methylamine HCl Reduction Phthalimide Phthalimide 2-(methyl-d3)isoindoline-1,3-dione 2-(methyl-d3)isoindoline-1,3-dione Phthalimide->2-(methyl-d3)isoindoline-1,3-dione 4-chloro-N-(methyl-d3)picolinamide 4-chloro-N-(methyl-d3)picolinamide Deuterated Methylamine HCl->4-chloro-N-(methyl-d3)picolinamide 2-(methyl-d3)isoindoline-1,3-dione->Deuterated Methylamine HCl Hydrolysis 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide 4-chloro-N-(methyl-d3)picolinamide->4-(4-aminophenoxy)-N-(methyl-d3)picolinamide Etherification Deuterated Diphenylurea Deuterated Diphenylurea 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide->Deuterated Diphenylurea 4-chloro-3-(trifluoromethyl)aniline 4-chloro-3-(trifluoromethyl)aniline Isocyanate or CDI Isocyanate or CDI 4-chloro-3-(trifluoromethyl)aniline->Isocyanate or CDI Isocyanate or CDI->Deuterated Diphenylurea Urea Formation

Caption: Synthetic workflow for deuterated diphenylurea.

Biological Signaling Pathway

Deuterated diphenylurea derivatives, such as deuterated Sorafenib, often act as inhibitors of specific signaling pathways implicated in cancer. Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Deuterated Diphenylurea Deuterated Diphenylurea Deuterated Diphenylurea->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK pathway.

Conclusion

The synthesis of deuterated diphenylurea derivatives represents a valuable strategy in modern drug development. The methodologies outlined in this guide, particularly the synthesis of key deuterated intermediates, provide a clear path for researchers to access these important compounds. The provided quantitative data offers a benchmark for synthetic efficiency, and the visualized workflows and signaling pathways serve as concise and informative tools for understanding both the chemical synthesis and the biological mechanism of action of these deuterated molecules. This comprehensive guide is intended to facilitate further research and development in this promising area of medicinal chemistry.

References

1,3-Diphenyl-d10-urea molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight of 1,3-Diphenyl-d10-urea

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 1,3-Diphenyl-d10-urea. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the calculation and experimental determination of the molecular weight, supported by structured data tables and process diagrams.

1,3-Diphenyl-d10-urea is the deuterated form of 1,3-Diphenylurea, where ten hydrogen atoms on the phenyl rings have been replaced by deuterium.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The substitution with deuterium can influence the pharmacokinetic and metabolic profiles of the molecule, a factor of consideration in drug development.[1][2]

Physicochemical Properties

The key physicochemical properties of 1,3-Diphenyl-d10-urea are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₃H₂D₁₀N₂O[1]
Molecular Weight 222.31 g/mol [1][3][4][5]
Exact Mass 222.1577 Da[3][4]
CAS Number 108009-46-7[1][3][4][5]
Synonyms N,N'-di(phenyl-d5)-urea, sym-Diphenylurea-d10[3][4]
Purity 99 atom % D, min 98% Chemical Purity[3]
Appearance Solid[1]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 1,3-Diphenyl-d10-urea, the calculation is as follows:

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 2 atoms × 1.008 u = 2.016 u

  • Deuterium (D or ²H): 10 atoms × 2.014 u = 20.140 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 156.143 + 2.016 + 20.140 + 28.014 + 15.999 = 222.312 u

This calculated value is consistent with the reported molecular weight of 222.31 g/mol .[1][3][4][5] It is important to distinguish between molecular weight, which is an average based on the natural abundance of isotopes, and the monoisotopic mass (or exact mass), which is calculated using the mass of the most abundant isotope of each element. The exact mass is particularly relevant in high-resolution mass spectrometry.

Experimental Protocol: Mass Spectrometry for Molecular Weight Verification

The following is a generalized protocol for the verification of the molecular weight of 1,3-Diphenyl-d10-urea using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of 1,3-Diphenyl-d10-urea.

Materials and Reagents:

  • 1,3-Diphenyl-d10-urea sample

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1,3-Diphenyl-d10-urea in methanol.

    • From the stock solution, prepare a 10 µg/mL working solution in 50:50 methanol/water with 0.1% formic acid.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Acquire mass spectra over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The expected m/z for [M+H]⁺ of 1,3-Diphenyl-d10-urea is approximately 223.165 (222.1577 + 1.0073).

    • Compare the experimentally observed m/z with the theoretical value to confirm the identity and molecular weight of the compound.

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the analysis of 1,3-Diphenyl-d10-urea.

cluster_phenyl1 Phenyl-d5 Ring 1 cluster_urea Urea Core cluster_phenyl2 Phenyl-d5 Ring 2 C1 C-D C2 C-D C1->C2 C3 C-D C2->C3 C4 C-D C3->C4 C5 C-D C4->C5 C6 C C5->C6 C6->C1 N1 N-H C6->N1 C_O C=O N1->C_O N2 N-H C_O->N2 C12 C N2->C12 C7 C-D C8 C-D C7->C8 C9 C-D C8->C9 C10 C-D C9->C10 C11 C-D C10->C11 C11->C12 C12->C7 A Sample Preparation (1,3-Diphenyl-d10-urea solution) C ESI-MS Analysis (Positive Ion Mode) A->C B Instrument Calibration (Mass Spectrometer) B->C D Data Acquisition (Scan m/z 100-500) C->D E Data Processing (Identify [M+H]⁺ peak) D->E F Result (Molecular Weight Confirmation) E->F

References

A Comprehensive Technical Guide to the Physical Characteristics of 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 1,3-Diphenyl-d10-urea, a deuterated isotopologue of 1,3-Diphenylurea. The inclusion of deuterium atoms makes it a valuable tool in metabolic studies and as an internal standard in quantitative analysis. This document summarizes its key physicochemical properties, outlines detailed experimental protocols for their determination, and provides a visual representation of a standard experimental workflow.

Core Physicochemical Properties

1,3-Diphenyl-d10-urea, also known as N,N'-di(phenyl-d5)-urea, is the deuterium-labeled form of 1,3-Diphenylurea.[1] It typically presents as a solid at room temperature.[1] The following table summarizes its key physical and chemical properties. Data for the non-deuterated form is included for comparison where available.

PropertyValue (1,3-Diphenyl-d10-urea)Value (1,3-Diphenylurea)Reference
Molecular Formula C₁₃H₂D₁₀N₂OC₁₃H₁₂N₂O[1]
Molecular Weight 222.31 g/mol 212.25 g/mol [1][2][3]
Exact Mass 222.157 Da212.09496 Da[1]
Appearance SolidWhite to off-white crystalline solid[1][4]
Melting Point Not specified239-241 °C[5][6]
Boiling Point 262.0 ± 9.0 °C at 760 mmHg262 °C[1][5]
Density 1.3 ± 0.1 g/cm³1.239 g/cm³[1][7]
Flash Point 91.1 ± 18.9 °CNot available[1]
Vapour Pressure 0.0 ± 0.5 mmHg at 25°CNot available[1]
Solubility Not specifiedSoluble in DMSO (~30 mg/mL), dimethylformamide (~30 mg/mL), and pyridine (50 mg/mL). Sparingly soluble in aqueous buffers.[8]
LogP 2.86Not specified[1]
Hydrogen Bond Donor Count 22[1]
Hydrogen Bond Acceptor Count 11[1]
Rotatable Bond Count 22[1]
Purity 99 atom % D, min 98% Chemical Purity≥98%[2]
CAS Number 108009-46-7102-07-8[1][2]

Experimental Protocols

Accurate determination of physical characteristics is crucial for the application of 1,3-Diphenyl-d10-urea in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. The following protocol is a standard method for determining the melting point range of a crystalline solid like a urea compound.[9][10]

Materials and Equipment:

  • Melting point apparatus (e.g., Thiele tube or digital instrument)[11]

  • Capillary tubes (sealed at one end)[11]

  • Sample of 1,3-Diphenyl-d10-urea (finely powdered)

  • Thermometer (calibrated)[11]

  • Heating medium (e.g., paraffin oil for Thiele tube)[9]

  • Mortar and pestle[11]

Procedure:

  • Sample Preparation: Ensure the 1,3-Diphenyl-d10-urea sample is a fine, homogeneous powder. If necessary, grind the crystals using a mortar and pestle.[11]

  • Capillary Tube Packing: Introduce the finely powdered compound into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the solid down into a compact column of about 2-3 mm in height.[9]

  • Apparatus Setup:

    • For Digital Apparatus: Place the capillary tube into the designated sample holder in the melting point apparatus.

    • For Thiele Tube: Secure the capillary tube to the thermometer using a thread, ensuring the sample is level with the thermometer's mercury bulb. Immerse the assembly in the Thiele tube containing paraffin oil.[9]

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[12] For a precise measurement, start heating slowly (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[10][13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has completely melted into a clear liquid. This range is the melting point.[13]

  • Replication: For accuracy, repeat the measurement with a fresh sample in a new capillary tube at least twice and calculate the mean melting point.[9]

Determination of Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[14]

Materials and Equipment:

  • Sample of 1,3-Diphenyl-d10-urea

  • Chosen solvent (e.g., DMSO, water, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 1,3-Diphenyl-d10-urea to a known volume of the solvent in a glass vial. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.[14]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter the supernatant using an appropriate syringe filter.

  • Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[14] This concentration represents the thermodynamic solubility.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow start Start prep Sample Preparation: Grind to fine powder start->prep pack Pack Capillary Tube: 2-3 mm compact column prep->pack setup Apparatus Setup: Place tube in apparatus pack->setup heat Heating: Slow rate (1-2°C/min) near melting point setup->heat observe Observation: Record start and end of melting heat->observe record Record Melting Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility_Workflow start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibration: Agitate for 24-48h at constant temp add_excess->equilibrate separate Phase Separation: Centrifuge sample equilibrate->separate collect Sample Collection: Filter supernatant separate->collect quantify Quantification: Analyze concentration (e.g., HPLC) collect->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide on the Solubility of 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 1,3-Diphenyl-d10-urea. Due to a lack of specific quantitative solubility data for the deuterated isotopologue, this document primarily summarizes the solubility of the non-deuterated form, 1,3-Diphenylurea, as a surrogate. The guide presents this data in structured tables for various solvents and includes detailed, generalized experimental protocols for determining the solubility of urea-based compounds. Additionally, a logical workflow for solubility determination is visualized using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational data and practical methodologies for solubility assessment.

Introduction

1,3-Diphenyl-d10-urea is the deuterated form of 1,3-Diphenylurea, a compound known for its cytokinin activity in plants.[1] In drug development and metabolic studies, deuterated compounds are frequently used as internal standards for quantitative analysis or to investigate the kinetic isotope effect. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy.

Solubility Data of 1,3-Diphenylurea (as a surrogate for 1,3-Diphenyl-d10-urea)

The following tables summarize the quantitative and qualitative solubility of 1,3-Diphenylurea in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

Quantitative Solubility Data
Solvent SystemConcentrationTemperatureMethodReference
Dimethyl Sulfoxide (DMSO)~ 30 mg/mLNot SpecifiedNot Specified[1]
Dimethylformamide~ 30 mg/mLNot SpecifiedNot Specified[1]
DMSO:PBS (pH 7.2) (1:20)~ 50 µg/mLNot SpecifiedDilution of DMSO stock[1]
Pyridine50 mg/mLNot SpecifiedNot Specified[2][3]
Water< 0.1 mg/mL17.8 °C (64 °F)Not Specified[4]
Qualitative Solubility Data
SolventSolubilityReference
MethanolSoluble[5][6]
EthanolModerately Soluble[5]
Aqueous BuffersSparingly Soluble[1]

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of urea-based compounds like 1,3-Diphenyl-d10-urea. The most common and accepted method is the shake-flask technique to determine thermodynamic solubility.

Materials and Equipment
  • 1,3-Diphenyl-d10-urea (solid)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 1,3-Diphenyl-d10-urea to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

  • Quantification:

    • Using HPLC: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample and determine the concentration based on a pre-established calibration curve.

    • Using UV-Vis Spectrophotometry: If the compound has a chromophore and a known molar absorptivity, measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λmax). Calculate the concentration using the Beer-Lambert law.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

G A Start: Excess Solid Compound + Known Volume of Solvent B Equilibration (e.g., 24-48h at constant temp.) A->B C Phase Separation (Centrifugation or Settling) B->C D Filtration of Supernatant (e.g., 0.22 µm filter) C->D E Quantitative Analysis (HPLC or UV-Vis) D->E F Data Analysis and Solubility Calculation E->F G End: Solubility Value (e.g., mg/mL) F->G

References

An In-depth Technical Guide to the Storage and Stability of Deuterated Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated ureas are powerful tools in pharmaceutical research and development, offering significant advantages in enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, strengthens the C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down metabolic processes, particularly those catalyzed by cytochrome P450 enzymes, leading to a longer drug half-life and potentially improved safety and efficacy.[3][4][5] However, to harness these benefits, maintaining the chemical and isotopic integrity of these compounds is paramount. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability testing of deuterated ureas.

Core Principles of Storage and Handling

The primary challenges in preserving the integrity of deuterated compounds, including ureas, are susceptibility to chemical degradation, hygroscopicity, and isotopic dilution via hydrogen-deuterium (H-D) exchange.[3][6] Adherence to proper storage protocols is crucial to mitigate these risks.

Key Recommendations:

  • Temperature: For long-term storage of solid deuterated small molecules, temperatures of 2-8°C or -20°C are standard.[7] Sensitive compounds may require even colder conditions, such as -80°C, to minimize degradation.[3] It is critical to allow containers to warm to room temperature before opening to prevent condensation, which introduces moisture and can facilitate H-D exchange.[7]

  • Atmosphere: Deuterated compounds should be handled and stored under a dry, inert atmosphere like nitrogen or argon to prevent isotopic exchange with atmospheric moisture.[6]

  • Light: Exposure to light, particularly UV radiation, can catalyze chemical degradation. Therefore, storing these compounds in amber vials or other light-protecting containers is essential.[7]

  • Container Integrity: Use tightly sealed containers to prevent the ingress of moisture.[7] For highly sensitive materials, single-use ampoules are ideal for minimizing atmospheric exposure.[3]

Factors Influencing the Stability of Deuterated Ureas

Several environmental and chemical factors can impact the stability of deuterated ureas, affecting both their chemical structure and isotopic purity. Understanding these factors is key to designing appropriate storage and handling procedures.

G Stability Deuterated Urea Stability Temp Temperature ChemDeg Chemical Degradation (e.g., Hydrolysis) Temp->ChemDeg Increases rate pH pH pH->ChemDeg Catalyzes (acid/base) HDEx Isotopic Dilution (H/D Exchange) pH->HDEx Influences rate Moisture Moisture / Humidity (H₂O) Moisture->ChemDeg Moisture->HDEx Light Light (UV) Light->ChemDeg Solvent Protic Solvents Solvent->HDEx ChemDeg->Stability Reduces Purity HDEx->Stability Reduces Enrichment

Caption: Factors influencing the chemical and isotopic stability of deuterated ureas.

Quantitative Stability Data

The stability of urea and its derivatives is highly dependent on temperature and pH. While specific data for every deuterated urea is proprietary, the general behavior of the urea functional group provides a strong framework. Urea is most stable in a pH range of 4-8.[8][9] Stability decreases as temperature increases across all pH values.[9]

ParameterConditionEffect on StabilityReference
Temperature Increased Temperature (e.g., 25°C to 60°C)Decreases stability, accelerates degradation.[9]
pH Acidic (<4) or Basic (>8)Decreases stability due to acid/base-catalyzed hydrolysis.[9]
pH Neutral (4 - 8)Region of maximum stability.[8][9]
Solvent Aprotic SolventsGenerally preferred to prevent H/D exchange.[6]
Solvent Protic Solvents (e.g., water, methanol)Can act as a source of protons for H/D exchange.[6]
Humidity High Relative Humidity (>60% RH)Increases risk of hygroscopicity and subsequent degradation/exchange.[7]

Note: This table summarizes general trends for the urea functional group. Specific deuterated urea analogues may exhibit different stability profiles.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality and integrity of deuterated ureas. This involves using stability-indicating analytical methods capable of separating the intact compound from degradants and quantifying isotopic enrichment.[7]

A. Forced Degradation (Stress Testing)

The objective is to identify potential degradation pathways and products under harsh conditions to develop and validate stability-indicating methods.[3]

  • Methodology:

    • Acid/Base Hydrolysis: Dissolve the deuterated urea in a suitable solvent. Treat separate samples with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Heat solutions (e.g., at 60°C) for a specified period (e.g., 24 hours).[3]

    • Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a set time.

    • Photostability: Expose the solid compound and its solution to light conditions as specified by ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between photolytic and thermal degradation.[3]

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Analysis: Analyze all stressed samples and controls by a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify degradants.

B. Isotopic Stability (H/D Exchange Monitoring)

The objective is to determine the rate and extent of deuterium loss under relevant conditions.

  • Methodology using NMR:

    • Sample Preparation: Dissolve a precisely weighed amount of the deuterated urea in a protic, deuterated solvent (e.g., D₂O or Methanol-d₄) containing a known internal standard.

    • Initial Spectrum: Acquire a quantitative ¹H NMR spectrum immediately after dissolution (t=0).

    • Time-Course Monitoring: Store the NMR sample under defined conditions (e.g., 25°C). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

    • Data Analysis: Monitor for the appearance or increase in the integral of proton signals at the deuterated positions relative to the internal standard. This indicates H/D exchange.[3] The rate of exchange can be quantified from this data.

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep Prepare Deuterated Urea Solution in Protic Solvent (e.g., D₂O) Stress Apply Stress Conditions (Temp, pH, Light) Prep->Stress Sample Withdraw Aliquots at t=0, t=1, t=2... Stress->Sample HPLC HPLC-UV/MS Analysis (Chemical Purity) Sample->HPLC NMR ¹H NMR Analysis (Isotopic Purity) Sample->NMR Data Quantify Degradants & H/D Exchange Rate HPLC->Data NMR->Data Report Generate Stability Report Data->Report

Caption: General experimental workflow for a deuterated urea stability testing program.

Relevance in Drug Development: Kinase Inhibitors

Many successful kinase inhibitors, such as Sorafenib, feature a urea moiety critical for their binding and activity. Deuteration of such molecules is a key strategy to improve their metabolic stability.[10][11] These inhibitors often target critical signaling pathways implicated in cancer, such as the RAF/MEK/ERK pathway.

The diagram below illustrates this pathway, which is involved in cell proliferation and survival. A deuterated urea-containing kinase inhibitor can block this pathway, typically at the level of RAF kinases, thereby inhibiting tumor growth. The enhanced stability from deuteration can lead to higher systemic exposure and a more sustained inhibition of the pathway.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Deuterated Urea Kinase Inhibitor (e.g., Deuterated Sorafenib) Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a deuterated urea kinase inhibitor.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive overview of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially when coupled with mass spectrometry techniques.

Core Principles of Deuterated Internal Standards

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[1] This subtle modification allows the mass spectrometer to differentiate between the analyte and the internal standard due to the mass difference, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

The fundamental principle behind their efficacy lies in isotope dilution mass spectrometry (IDMS).[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any variability introduced during sample preparation, such as incomplete extraction recovery, and analysis, like fluctuations in instrument response, will affect both the analyte and the deuterated internal standard to the same degree.[2][4] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.[1]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard.

  • Mitigation of Matrix Effects : A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[5][6] Since a deuterated standard ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[5][6]

  • Correction for Sample Preparation Variability : Losses of the analyte during complex sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction are effectively compensated for, as the deuterated internal standard experiences similar losses.

  • Compensation for Instrument Variability : Fluctuations in injection volume and detector response are normalized by the constant ratio of the analyte to the internal standard.[7]

  • Improved Accuracy and Precision : The near-identical chemical behavior of a deuterated internal standard to its unlabeled counterpart ensures a more accurate and precise measurement compared to using a structural analog which may have different extraction recoveries and ionization efficiencies.[5]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods.

Analyte / Internal Standard PairChromatographic SeparationPrecision (%RSD)
Fluconazole / Deuterated FluconazolePartial Separation26.2%[4]
Fluconazole / Deuterated FluconazoleCo-eluting1.37%[4]
Homoserine Lactone / Deuterated Homoserine LactonePartial Separation6.67%[4]
Homoserine Lactone / Deuterated Homoserine LactoneCo-eluting1.35%[4]

Table 1: Impact of Co-elution on Analytical Precision. This data illustrates the critical importance of co-elution for achieving high precision. When the deuterated internal standard co-elutes with the analyte, the precision is significantly better (lower %RSD).

Internal Standard TypeMean Bias (%)Standard Deviation of Bias
Deuterated Internal Standard101.23.8
Structural Analog Internal Standard115.712.4

Table 2: Comparative Performance of Deuterated vs. Structural Analog Internal Standards. This table demonstrates the superior accuracy (mean bias closer to 100%) and precision (lower standard deviation) achieved with a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix.[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.

Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation.

Materials and Reagents:

  • Blank human plasma

  • Analyte and deuterated internal standard stock solutions

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

Procedure:

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.[8]

  • Briefly vortex to mix.[8]

  • Add 300 µL of acetonitrile to precipitate the proteins.[8]

  • Vortex for 1 minute to ensure thorough mixing and precipitation.[8]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a cleaner sample extract, which can reduce matrix effects.

Materials and Reagents:

  • Blank urine

  • Analyte and deuterated internal standard stock solutions

  • SPE cartridges

  • Methanol (for conditioning and elution)

  • Aqueous wash solution (e.g., 5% methanol in water)

  • Elution solvent

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[9]

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water.[9]

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of the aqueous wash solution through the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.[9]

  • Reconstitute the residue in 100 µL of the reconstitution solvent and transfer to an LC vial for analysis.[9]

Quantification of Immunosuppressants in Whole Blood

This protocol details the analysis of immunosuppressive drugs, which is crucial for therapeutic drug monitoring.

Materials and Reagents:

  • Whole blood samples collected in EDTA tubes

  • Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C,d2-Tacrolimus, 13C,d3-Sirolimus, 13C2,d4-Everolimus)[3]

  • Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water[3][10]

Procedure:

  • To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.[3]

  • Add 250 µL of the zinc sulfate precipitation reagent.[3]

  • Vortex for 30 seconds to precipitate proteins.[3]

  • Centrifuge for 5 minutes at high speed.[3]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated IS sample->add_is 1. extraction Extraction (PPT, LLE, SPE) add_is->extraction 2. lc_separation LC Separation extraction->lc_separation 3. ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration 4. ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Bioanalytical workflow using a deuterated internal standard.

isotope_dilution cluster_sample Sample cluster_standard Standard cluster_mixture Analysis cluster_result Result cluster_quantification Quantification A Analyte (Unknown Amount) Mix Sample + IS Mixture A->Mix IS Deuterated IS (Known Amount) IS->Mix MS Mass Spectrometer Mix->MS Introduction Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Final_Conc Calculate Analyte Concentration Ratio->Final_Conc

Principle of Isotope Dilution Mass Spectrometry (IDMS).

matrix_effect_mitigation cluster_without_is Without Internal Standard cluster_with_dis With Deuterated Internal Standard cluster_ratio Ratio Calculation Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal Inaccurate Observed Signal Matrix_Effect->Observed_Signal Analyte_Signal_DIS Analyte Signal Matrix_Effect_DIS Matrix Effect (Ion Suppression) Analyte_Signal_DIS->Matrix_Effect_DIS IS_Signal Deuterated IS Signal IS_Signal->Matrix_Effect_DIS Ratio Ratio (Analyte/IS) Remains Constant Matrix_Effect_DIS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Mitigation of matrix effects with a deuterated internal standard.

Considerations for Using Deuterated Internal Standards

While deuterated internal standards are the gold standard, there are several factors to consider for their successful implementation:

  • Isotopic Purity : The isotopic purity of the deuterated internal standard should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration.[4]

  • Chemical Purity : High chemical purity (>99%) is necessary to ensure that other compounds do not interfere with the analysis.[4]

  • Position of Deuterium Labeling : Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix.[1][11] Labeling on heteroatoms (e.g., -OH, -NH, -SH) should be avoided.[4][11]

  • Number of Deuterium Atoms : Typically, a mass difference of at least three mass units is recommended to avoid interference from the natural isotopic abundance of the analyte.[12]

  • Isotope Effect : The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the isotope effect.[5][8] It is crucial to ensure that the analyte and the internal standard co-elute to experience the same matrix effects.[5]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[9] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices.[9] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in research, drug development, and regulated bioanalysis.

References

Methodological & Application

Application Notes & Protocols: Utilizing 1,3-Diphenyl-d10-urea as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diphenylurea (DPU), also known as carbanilide, is a compound with notable biological activity, primarily recognized for its role as a cytokinin in plants, where it influences cell division and growth.[1][2] Its derivatives have also been explored for various therapeutic applications.[3][4] Accurate quantification of 1,3-Diphenylurea in complex biological matrices is crucial for pharmacokinetic studies, metabolic research, and agricultural science. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[5]

1,3-Diphenyl-d10-urea is the deuterated analog of 1,3-Diphenylurea and serves as an ideal internal standard for its quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, yet it is distinguishable by its mass-to-charge ratio (m/z).[5]

This document provides detailed application notes and protocols for the use of 1,3-Diphenyl-d10-urea as an internal standard for the accurate and precise quantification of 1,3-Diphenylurea in biological samples.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Diphenylurea and its deuterated internal standard is presented in Table 1.

Property1,3-Diphenylurea1,3-Diphenyl-d10-urea
Molecular Formula C₁₃H₁₂N₂OC₁₃H₂D₁₀N₂O
Molecular Weight 212.25 g/mol ~222.31 g/mol
Appearance White to off-white crystalline solidSolid
Melting Point 238-241 °CNot specified
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO.Soluble in organic solvents.
CAS Number 102-07-8108009-46-7

Application: Quantification of 1,3-Diphenylurea in Plant Tissue

Overview

This protocol outlines a method for the extraction and quantification of 1,3-Diphenylurea from plant tissue samples using 1,3-Diphenyl-d10-urea as an internal standard with LC-MS/MS.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction sample_prep->extraction Homogenization cleanup Solid-Phase Extraction (SPE) extraction->cleanup Crude Extract lc_ms_analysis LC-MS/MS Analysis cleanup->lc_ms_analysis Purified Extract data_processing Data Processing lc_ms_analysis->data_processing Raw Data

Caption: A generalized workflow for the quantification of 1,3-Diphenylurea.

Materials and Reagents
  • 1,3-Diphenylurea analytical standard

  • 1,3-Diphenyl-d10-urea (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Extraction Solvent: 80% Methanol in water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Plant tissue samples

Protocol

3.4.1. Standard Solution Preparation

  • Prepare a stock solution of 1,3-Diphenylurea (1 mg/mL) in methanol.

  • Prepare a stock solution of 1,3-Diphenyl-d10-urea (1 mg/mL) in methanol.

  • Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with 80% methanol.

  • Prepare a series of calibration standards by spiking appropriate amounts of the 1,3-Diphenylurea stock solution into the working internal standard solution to achieve a concentration range of 1-1000 ng/mL.

3.4.2. Sample Preparation and Extraction

  • Weigh approximately 100 mg of fresh plant tissue and freeze in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder.

  • To the homogenized tissue, add 1 mL of pre-chilled 80% methanol containing the internal standard (1,3-Diphenyl-d10-urea) at a final concentration of 100 ng/mL.

  • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

3.4.3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

3.5.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.5.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

3.5.3. MRM Transitions

The following MRM transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Diphenylurea213.193.125
1,3-Diphenyl-d10-urea223.298.125

Note: The precursor ion for 1,3-Diphenylurea is the protonated molecule [M+H]⁺. The major fragment at m/z 93.1 corresponds to the aniline fragment ion. For the deuterated standard, the precursor ion is [M+H]⁺ and the corresponding fragment ion is shifted by 5 Da due to the five deuterium atoms on one of the phenyl rings.

Data Analysis and Quantitative Results

The concentration of 1,3-Diphenylurea in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Table 2: Illustrative Calibration Curve Data

Concentration of 1,3-Diphenylurea (ng/mL)Peak Area of 1,3-DiphenylureaPeak Area of 1,3-Diphenyl-d10-ureaPeak Area Ratio (Analyte/IS)
11,520150,0000.010
57,650151,0000.051
1015,300150,5000.102
5075,800149,0000.509
100152,000150,0001.013
500760,000151,0005.033
10001,510,000149,50010.099

Application in Biological Research: Cytokinin Signaling

1,3-Diphenylurea exhibits cytokinin activity, a class of plant hormones that regulate various aspects of plant growth and development.[1][2] The accurate quantification of DPU using its deuterated internal standard can be instrumental in studies investigating its role in cytokinin signaling pathways.

Cytokinin Signaling Pathway

The cytokinin signaling pathway is a multi-step phosphorelay system.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphorylation arr_b Type-B Response Regulator (ARR-B) ahp->arr_b Phosphorylation gene_expression Cytokinin Response Gene Expression arr_b->gene_expression Activation arr_a Type-A Response Regulator (ARR-A) arr_a->receptor Negative Feedback gene_expression->arr_a Induction cytokinin 1,3-Diphenylurea (Cytokinin) cytokinin->receptor

Caption: A simplified diagram of the cytokinin signaling pathway.

This pathway is initiated by the binding of cytokinin (such as 1,3-Diphenylurea) to a histidine kinase receptor in the cell membrane. This leads to a phosphorylation cascade that ultimately activates transcription factors (Type-B ARRs) in the nucleus, resulting in the expression of cytokinin-responsive genes.

Conclusion

The use of 1,3-Diphenyl-d10-urea as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-Diphenylurea in various biological matrices. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers and scientists in the fields of agricultural science, drug development, and metabolic research. The high precision and accuracy afforded by this stable isotope dilution method are essential for generating high-quality data in these demanding research areas.

References

Application Note: High-Throughput Quantification of 1,3-Diphenylurea in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Diphenylurea in human plasma. The method utilizes 1,3-Diphenyl-d10-urea as a stable isotope-labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] A simple protein precipitation procedure allows for high-throughput sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy, precision, and recovery. This methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving 1,3-Diphenylurea.

Introduction

1,3-Diphenylurea and its derivatives are a class of compounds with diverse biological activities, including applications as herbicides and potential therapeutic agents.[3] Accurate and reliable quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetics, efficacy, and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,3-Diphenyl-d10-urea, is the most effective strategy to mitigate these effects.[1][2] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing a reliable reference for quantification.[2]

This application note provides a detailed protocol for the extraction and quantification of 1,3-Diphenylurea in human plasma using 1,3-Diphenyl-d10-urea as the internal standard.

Experimental

Materials and Reagents
  • 1,3-Diphenylurea (analytical standard)

  • 1,3-Diphenyl-d10-urea (internal standard)[1]

  • LC-MS grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source

Standard and Sample Preparation

Stock Solutions: Stock solutions of 1,3-Diphenylurea and 1,3-Diphenyl-d10-urea were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions: Working standard solutions of 1,3-Diphenylurea were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working internal standard solution of 1,3-Diphenyl-d10-urea was prepared at a concentration of 100 ng/mL in the same diluent.

Plasma Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution (1,3-Diphenyl-d10-urea).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • Start at 10% B

    • Linear gradient to 95% B over 3.0 minutes

    • Hold at 95% B for 1.0 minute

    • Return to 10% B over 0.1 minutes

    • Equilibrate at 10% B for 1.9 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL of 1,3-Diphenyl-d10-urea (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc UHPLC Separation (C18 Column) inject->lc ms Triple Quadrupole MS (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Figure 1: Experimental workflow for the analysis of 1,3-Diphenylurea in human plasma.

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with 1/x² weighting yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ16.88.2105.4
Low35.16.598.7
Medium1003.94.8101.2
High8003.24.199.5
Table 1: Precision and accuracy of the LC-MS/MS method for 1,3-Diphenylurea in human plasma.

Recovery and Matrix Effect: The extraction recovery of 1,3-Diphenylurea and the internal standard was consistent across the QC levels. The use of the deuterated internal standard effectively compensated for matrix effects, with the normalized matrix factor being close to 1.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.2
High80094.1101.5
Table 2: Extraction recovery and matrix effect for the analysis of 1,3-Diphenylurea.
Signaling Pathway Context

While 1,3-Diphenylurea itself is not a well-established therapeutic with a defined signaling pathway, related diarylurea compounds are known to act as kinase inhibitors. For instance, some diarylurea derivatives inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are key components of signaling pathways that regulate cell growth and proliferation. Inhibition of these pathways is a common strategy in cancer therapy.

The following diagram illustrates a simplified signaling pathway that could be targeted by diarylurea-based inhibitors:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->rtk inhibitor Diarylurea Inhibitor inhibitor->rtk Inhibition

Figure 2: Simplified RTK signaling pathway potentially targeted by diarylurea compounds.

Conclusion

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 1,3-Diphenylurea in human plasma. The use of its deuterated internal standard, 1,3-Diphenyl-d10-urea, ensures the reliability of the results by correcting for matrix-induced variations. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in a regulated bioanalytical laboratory.

References

Application Notes and Protocols for Quantitative Analysis Using 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 1,3-Diphenyl-d10-urea as an internal standard in the quantitative analysis of phenylurea-based compounds, focusing on the herbicide Diuron as a representative analyte. The protocols outlined below are intended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common and robust analytical technique in environmental monitoring, food safety, and pharmaceutical analysis.

Application Note: Quantitative Determination of Diuron in Environmental Water Samples using 1,3-Diphenyl-d10-urea as an Internal Standard by LC-MS/MS

Introduction

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used herbicide for the control of broadleaf and grassy weeds.[1][2] Its persistence in the environment, particularly in water sources, necessitates sensitive and accurate monitoring methods to ensure environmental and human safety.[1] This application note describes a robust and reliable method for the quantitative analysis of Diuron in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1,3-Diphenyl-d10-urea as an internal standard.

1,3-Diphenyl-d10-urea is an ideal internal standard for this application due to its structural similarity to Diuron, ensuring comparable behavior during sample extraction and ionization, which is crucial for accurate quantification. The deuterium labeling provides a distinct mass difference for selective detection by the mass spectrometer without significantly altering its chemical properties.

Principle

Water samples are first fortified with a known concentration of 1,3-Diphenyl-d10-urea. The samples then undergo solid-phase extraction (SPE) to concentrate the analyte and internal standard while removing matrix interferences. The concentrated extract is subsequently analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Diuron to that of the 1,3-Diphenyl-d10-urea internal standard against a calibration curve prepared with known concentrations of Diuron.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • Diuron (analytical standard, >98% purity)

    • 1,3-Diphenyl-d10-urea (internal standard, isotopic purity >98%)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Diuron and 1,3-Diphenyl-d10-urea in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of Diuron by serial dilution of the primary stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the 1,3-Diphenyl-d10-urea primary stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect 100 mL of water sample in a clean glass container.

  • Fortification: Add a precise volume of the 1,3-Diphenyl-d10-urea internal standard spiking solution to each sample to achieve a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 20% B to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Diuron: Precursor ion (m/z) 233.0 -> Product ion 1 (m/z) 72.0 (Quantifier), Product ion 2 (m/z) 46.0 (Qualifier)[1]

      • 1,3-Diphenyl-d10-urea: Precursor ion (m/z) 223.1 -> Product ion (m/z) 103.1 (Quantifier - Note: This is a predicted transition and should be optimized experimentally.)

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Presentation

Table 1: Method Validation Data for the Quantification of Diuron in Water
ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)3.0 ng/L[1]
Limit of Quantification (LOQ)10 ng/L
Accuracy (Recovery %) at 20 ng/L95% (± 5%)[1]
Precision (RSD %) at 20 ng/L< 10%[1]

Note: The recovery and precision data are based on a similar validated method for Diuron analysis.[1] The performance with 1,3-Diphenyl-d10-urea as an internal standard is expected to be comparable or better.

Table 2: Representative Quantitative Data for Diuron in Spiked Water Samples
Sample IDSpiked Diuron Concentration (ng/L)Measured Diuron Concentration (ng/L)Recovery (%)
QC_Low109.898
QC_Mid5051.5103
QC_High10097.297
Environmental Sample 1Not Spiked15.3-
Environmental Sample 2Not Spiked< LOD-

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample 100 mL Water Sample Fortification Fortify with 1,3-Diphenyl-d10-urea Sample->Fortification SPE_Load Load Sample onto SPE Cartridge Fortification->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol & Water) SPE_Wash Wash Cartridge (Water) SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Concentration Evaporate to Dryness SPE_Elute->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Final Concentration of Diuron Quantification->Result

Fig. 1: Experimental workflow for the quantitative analysis of Diuron.

Logical_Relationship Analyte Diuron (Analyte) Sample_Prep Sample Preparation (SPE) Analyte->Sample_Prep IS 1,3-Diphenyl-d10-urea (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Final_Concentration Final Concentration Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Fig. 2: Logical relationship for internal standard-based quantification.

References

Protocol for Using Deuterated Standards in Mass Spectrometry: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards, which are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely regarded as the gold standard for quantitative analysis. Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute during chromatography and experience similar ionization efficiencies, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] This document provides a comprehensive guide to the principles, best practices, and detailed protocols for the effective use of deuterated standards in mass spectrometry.

Core Principles and Best Practices

The fundamental advantage of using a deuterated internal standard (DIS) is its ability to compensate for variations that can compromise quantitative accuracy.[2] By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, even in the presence of sample loss or matrix effects.

Key Best Practices for Using Deuterated Standards:

  • Timing of Addition: The deuterated internal standard should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during extraction and other processing steps.

  • Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples to ensure a robust and reliable measurement.

  • Isotopic Purity: It is crucial to use a deuterated standard with high isotopic purity to minimize any contribution of the unlabeled analyte from the standard itself, which can affect the accuracy of the measurement, especially at the lower limit of quantitation.

  • Location of Deuterium Labels: Deuterium atoms should be placed on a part of the molecule that is chemically stable and does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[3]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects. However, slight retention time shifts can sometimes occur due to the deuterium isotope effect.

  • Method Validation: Any quantitative method using a deuterated internal standard must be thoroughly validated to assess its linearity, accuracy, precision, and selectivity.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

  • Plasma samples

  • Deuterated internal standard stock solution

  • Cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine samples

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an LC vial for analysis.

Protocol 3: Homogenization and Extraction for Tissue Samples

This protocol details the preparation of animal tissue samples for metabolomics analysis using LC-MS/MS.[4][5]

Materials:

  • Tissue samples (snap-frozen in liquid nitrogen)

  • Bead beating tubes with ceramic beads

  • Cold 80% methanol (containing deuterated internal standards)

  • Cold deionized water

  • Cold chloroform

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS vials

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and transfer to a pre-filled 2 mL bead beating tube.

  • Add 400 µL of cold 80% methanol (containing the deuterated internal standards) to the tube.

  • Homogenize the tissue using a bead beater for 30 seconds.

  • Centrifuge at 100 x g at 4°C for 5 minutes. Transfer 300 µL of the supernatant to a new tube and keep it on ice.

  • Repeat the homogenization and centrifugation steps two more times, combining the supernatants.

  • To the combined supernatant (approximately 1 mL), add 200 µL of cold deionized water and vortex.

  • Add 800 µL of cold chloroform and vortex thoroughly. The final ratio of methanol:chloroform:water should be 2:2:1.

  • Centrifuge at 16,100 x g at 4°C for 15 minutes to achieve phase separation.

  • Carefully transfer 800 µL of the upper aqueous phase to a clean 1.5 mL tube, avoiding the organic phase.

  • Dry the aqueous phase in a vacuum concentrator without heat.

  • Reconstitute the dried extract in a suitable volume (e.g., 40 µL) of the initial mobile phase.

  • Centrifuge at 16,100 x g at 4°C for 15 minutes and transfer the supernatant to an LC-MS vial for analysis.

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics from various applications.

Table 1: LC-MS/MS Method Validation for Immunosuppressants in Whole Blood [6]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Cyclosporine A2 - 125021.5 - 5.83.1 - 7.995 - 108
Tacrolimus0.5 - 42.20.52.1 - 8.94.5 - 11.292 - 105
Sirolimus0.6 - 49.20.61.8 - 7.53.8 - 9.894 - 107
Everolimus0.5 - 40.80.52.5 - 9.14.1 - 10.593 - 106
Mycophenolic Acid10 - 7500100.9 - 6.42.5 - 8.790 - 113

Table 2: LC-MS/MS Method Validation for Opioids in Urine [7]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Morphine10 - 1000103.83.199.9 - 101.2
Codeine10 - 1000102.93.597.5 - 98.8
Oxycodone10 - 1000103.17.895.3 - 100.8
Hydrocodone10 - 1000103.57.596.8 - 98.4
Fentanyl1 - 10014.26.194.7 - 99.1

Table 3: LC-MS/MS Method Validation for Steroids in Serum [8]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Testosterone0.05 - 500.055.8 - 9.26.5 - 11.391.5 - 108.7
Progesterone0.1 - 1000.16.1 - 10.57.2 - 12.190.3 - 109.1
Cortisol1 - 50015.3 - 8.76.1 - 10.892.4 - 107.5
Estradiol0.005 - 50.0057.2 - 11.88.9 - 12.888.6 - 110.2
Aldosterone0.02 - 100.028.1 - 12.59.5 - 13.486.4 - 111.3

Table 4: LC-MS/MS Method Validation for Vitamin D Metabolites in Serum [9]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
25-hydroxyvitamin D32.5 - 2002.5< 5< 1095 - 105
25-hydroxyvitamin D22.5 - 2002.5< 6< 1194 - 106
1,25-dihydroxyvitamin D30.01 - 10.01< 10< 1590 - 110
24,25-dihydroxyvitamin D30.1 - 100.1< 8< 1292 - 108

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in quantitative analysis using deuterated standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Experimental Workflow for Quantitative Analysis

Logical_Relationship cluster_instrument Instrument Response Analyte Analyte Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Deuterated Internal Standard IS_Response IS Peak Area IS->IS_Response Ratio Analyte / IS Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve Analyte_Response->Ratio IS_Response->Ratio

Quantification using an Internal Standard

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry for achieving high-quality quantitative data. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability. By adhering to the best practices and implementing validated protocols, researchers, scientists, and drug development professionals can significantly enhance the accuracy and precision of their quantitative LC-MS/MS assays.

References

Application Notes and Protocols for Pharmacokinetic Studies of 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using the stable isotope-labeled compound, 1,3-Diphenyl-d10-urea. The use of deuterated compounds is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, offering significant advantages in safety and analytical precision over traditional methods.

Introduction

1,3-Diphenyl-d10-urea is a deuterated analog of 1,3-diphenylurea. The replacement of the ten hydrogen atoms on the two phenyl rings with deuterium provides a significant mass shift, allowing for its unambiguous detection and quantification by mass spectrometry in the presence of its non-labeled counterpart. This makes it an ideal internal standard for quantitative bioanalysis and a valuable tool for "microdosing" studies to assess the pharmacokinetic profile of the parent compound without administering a pharmacologically active dose.

Stable isotope labeling is a cornerstone of modern drug development, providing invaluable insights into a drug's behavior in vivo.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical trials, including those in vulnerable populations.[1][2] The use of stable isotope-labeled tracers, in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables researchers to accurately determine a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of 1,3-Diphenyl-d10-urea

The synthesis of 1,3-Diphenyl-d10-urea can be achieved through the reaction of aniline-d5 with a suitable carbonyl source, such as triphosgene or urea. The use of deuterated aniline ensures the incorporation of deuterium into the phenyl rings of the final product.

Protocol for Synthesis of 1,3-Diphenyl-d10-urea (adapted from similar non-deuterated syntheses):

  • Reaction Setup: In a reaction vessel, dissolve 2 molar equivalents of aniline-d5 in a suitable solvent like acetonitrile.

  • Carbonyl Source Addition: Slowly add 1 molar equivalent of triphosgene or urea to the solution while stirring. The reaction with triphosgene is typically performed at a low temperature (e.g., 0-5°C), while the reaction with urea may require heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,3-Diphenyl-d10-urea.

Pharmacokinetic Study Protocol in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of a compound, using 1,3-Diphenyl-d10-urea as an internal standard for the quantification of the non-labeled 1,3-diphenylurea.

Experimental Workflow for a Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Bioanalysis and Data Interpretation synthesis Synthesis and Purification of 1,3-Diphenyl-d10-urea formulation Formulation of Dosing Solution synthesis->formulation dosing Oral Administration to Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing extraction Plasma Sample Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

A typical experimental workflow for a pharmacokinetic study.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group) are used for the study. Animals are fasted overnight before dosing.

  • Dosing: A solution of 1,3-diphenylurea is administered orally (p.o.) via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 1,3-diphenylurea in plasma samples.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (1,3-Diphenyl-d10-urea).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters (Representative):

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 1,3-Diphenylurea: m/z 213.1 → 119.11,3-Diphenyl-d10-urea: m/z 223.2 → 124.1

Metabolism of 1,3-Diphenylurea

The in vivo metabolism of 1,3-diphenylurea is expected to proceed primarily through oxidation reactions mediated by cytochrome P450 enzymes. The major metabolic pathways are likely to be hydroxylation of the phenyl rings.

Potential Metabolic Pathway of 1,3-Diphenylurea

G parent 1,3-Diphenylurea metabolite1 4-Hydroxy-1,3-diphenylurea parent->metabolite1 CYP450 (Hydroxylation) metabolite2 4,4'-Dihydroxy-1,3-diphenylurea metabolite1->metabolite2 CYP450 (Hydroxylation) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment ligand Ligand ligand->receptor Binding endosome Early Endosome clathrin_pit->endosome Internalization dpu Diphenylurea Derivative dpu->clathrin_pit Inhibition

References

Application Notes and Protocols for 1,3-Diphenyl-d10-urea Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. These internal standards are crucial for correcting analytical variability that can arise during sample preparation, chromatography, and ionization. 1,3-Diphenyl-d10-urea is a deuterated analog of 1,3-diphenylurea and serves as an ideal internal standard for the quantification of various urea-based compounds and other structurally related analytes in complex biological matrices. Its physicochemical properties closely mimic those of the target analytes, ensuring it experiences similar matrix effects and extraction efficiencies, thereby providing reliable normalization.

These application notes provide detailed protocols for the preparation of samples using 1,3-Diphenyl-d10-urea as an internal standard for the quantitative analysis of target analytes in biological matrices such as human plasma and urine. The methodologies described herein are intended to serve as a comprehensive guide for researchers and scientists in developing and validating robust bioanalytical methods.

Materials and Reagents

  • Internal Standard: 1,3-Diphenyl-d10-urea (ISTD)

  • Analytes: Target urea-based compounds or other relevant analytes

  • Biological Matrices: Human plasma (with anticoagulant, e.g., K2-EDTA), human urine

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all LC-MS grade

  • Acids and Bases: Formic acid (FA), Ammonium hydroxide (NH4OH) - LC-MS grade

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or other suitable chemistry

  • Protein Precipitation (PPT) Plates/Tubes: 96-well plates or microcentrifuge tubes

  • Other labware: Pipettes, vials, centrifuges, vortex mixers, evaporators

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1,3-Diphenyl-d10-urea and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (10 ng/mL): Perform serial dilutions of the stock solution with methanol:water (1:1, v/v) to achieve a final concentration of 10 ng/mL.

  • Analyte Stock and Working Solutions: Prepare stock and working solutions of the target analyte(s) in a similar manner.

Sample Preparation Procedures

The selection of a sample preparation method is critical and depends on the specific analyte and matrix. Below are three common protocols. A known amount of the 1,3-Diphenyl-d10-urea internal standard working solution should be added to the biological matrix sample at the beginning of each procedure.

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for a wide range of analytes in plasma.

  • To 100 µL of the plasma sample, add 10 µL of the 1,3-Diphenyl-d10-urea working solution (10 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

PPT_Workflow start Start: Plasma Sample add_is Add 1,3-Diphenyl-d10-urea Internal Standard start->add_is add_acn Add Cold Acetonitrile (with 0.1% Formic Acid) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end LLE_Workflow start Start: Plasma/Urine Sample add_is Add 1,3-Diphenyl-d10-urea Internal Standard start->add_is basify Basify with NH4OH add_is->basify add_solvent Add Organic Solvent (e.g., MTBE) basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end SPE_Workflow start Start: Urine Sample add_is Add 1,3-Diphenyl-d10-urea Internal Standard start->add_is precondition Precondition SPE Cartridge (Methanol, Water) add_is->precondition load Load Sample precondition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Application Note: Quantitative Analysis Using a Deuterated Internal Standard, 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in complex matrices such as those encountered in drug development and life sciences research, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation, injection, and analysis, thereby correcting for potential errors. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are considered the gold standard for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) due to their chemical and physical similarities to the analyte.[1][2][3] This application note provides a detailed protocol for the preparation and use of 1,3-Diphenyl-d10-urea as an internal standard for the quantification of its non-labeled counterpart, 1,3-diphenylurea, or other structurally similar analytes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

Property1,3-Diphenylurea1,3-Diphenyl-d10-urea
Molecular Formula C₁₃H₁₂N₂OC₁₃H₂D₁₀N₂O
Molecular Weight 212.25 g/mol [4]222.31 g/mol [1][3][5]
Solubility Soluble in organic solvents such as DMSO and dimethylformamide (approx. 30 mg/mL).[6] Sparingly soluble in aqueous buffers. Less than 0.1 mg/mL in water.[7]Soluble in organic solvents. Formulations for compounds with low water solubility may be necessary.[1]
Melting Point 239-241 °C[8]Not specified
Boiling Point 262 °C[8]262.0±9.0 °C at 760 mmHg[1]

Experimental Protocol

This protocol outlines the steps for preparing a 1,3-Diphenyl-d10-urea internal standard solution and its application in a quantitative LC-MS workflow.

Preparation of Stock Solutions

a. 1,3-Diphenyl-d10-urea (Internal Standard) Stock Solution (IS Stock):

  • Accurately weigh approximately 1 mg of 1,3-Diphenyl-d10-urea powder.

  • Dissolve the powder in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a final concentration of 1 mg/mL. The choice of solvent should be compatible with the analytical method and ensure complete dissolution.

  • Store the IS Stock solution at -20°C in an amber vial to prevent photodegradation.

b. 1,3-Diphenylurea (Analyte) Stock Solution (Analyte Stock):

  • Accurately weigh approximately 1 mg of 1,3-diphenylurea powder.

  • Dissolve the powder in the same solvent used for the IS Stock to a final concentration of 1 mg/mL.

  • Store the Analyte Stock solution under the same conditions as the IS Stock.

Preparation of Working Solutions

a. Internal Standard Working Solution (IS Working Solution):

  • Dilute the IS Stock solution with the initial mobile phase of the LC method (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL. This concentration may need to be optimized based on the sensitivity of the mass spectrometer and the expected concentration range of the analyte.

b. Analyte Working Solution (for Calibration Curve):

  • Perform serial dilutions of the Analyte Stock solution with the initial mobile phase to prepare a series of calibration standards. The concentration range should encompass the expected analyte concentrations in the unknown samples. A typical range might be 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • To each unknown sample, calibration standard, and quality control (QC) sample, add a fixed volume of the IS Working Solution. For example, add 10 µL of the 1 µg/mL IS Working Solution to 90 µL of each sample, resulting in a final IS concentration of 100 ng/mL in each sample.

  • Vortex each sample to ensure thorough mixing.

  • Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required by the specific application and sample matrix.

LC-MS/MS Analysis

An exemplary LC-MS/MS method for the analysis of 1,3-diphenylurea is provided below. This method should be optimized for the specific instrument and application.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions 1,3-Diphenylurea: Precursor ion (Q1) m/z 213.1 -> Product ion (Q3) m/z (To be determined by infusion) 1,3-Diphenyl-d10-urea: Precursor ion (Q1) m/z 223.2 -> Product ion (Q3) m/z (To be determined by infusion)
Data Analysis and Concentration Calculation
  • Integrate the peak areas of the analyte (1,3-diphenylurea) and the internal standard (1,3-Diphenyl-d10-urea) in each chromatogram.

  • Calculate the response ratio for each sample, calibrator, and QC by dividing the analyte peak area by the internal standard peak area.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is the response ratio and x is the concentration.

  • Calculate the concentration of the analyte in the unknown samples by substituting their response ratios into the regression equation.

Workflow for Internal Standard Calculation

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Calculation stock_is Prepare 1 mg/mL 1,3-Diphenyl-d10-urea (IS Stock) working_is Prepare 1 µg/mL IS Working Solution stock_is->working_is stock_analyte Prepare 1 mg/mL 1,3-Diphenylurea (Analyte Stock) working_analyte Prepare Calibration Standards stock_analyte->working_analyte spike Spike Samples, Calibrators, & QCs with IS working_is->spike working_analyte->spike extract Sample Extraction (e.g., PPT, LLE, SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Response Ratio (Analyte Area / IS Area) integrate->ratio cal_curve Construct Calibration Curve ratio->cal_curve calculate Calculate Unknown Concentrations cal_curve->calculate

Caption: Workflow for calculating analyte concentration using an internal standard.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logic is that the analyte and the stable isotope-labeled standard will behave identically during sample preparation and analysis, but are distinguishable by the mass spectrometer due to their mass difference.

G Analyte Analyte (1,3-Diphenylurea) IS Internal Standard (1,3-Diphenyl-d10-urea) Analyte->IS Similar Chemical & Physical Properties Preparation Sample Preparation (Extraction, etc.) Analyte->Preparation IS->Preparation Injection LC Injection Preparation->Injection Ionization MS Ionization Injection->Ionization MS_Detection Mass Spectrometer Detection Ionization->MS_Detection Ratio Response Ratio Calculation MS_Detection->Ratio Quantification Quantification Ratio->Quantification

Caption: Logical relationship of analyte and internal standard in a quantitative assay.

Conclusion

The use of 1,3-Diphenyl-d10-urea as an internal standard provides a robust and reliable method for the accurate quantification of 1,3-diphenylurea or similar analytes. Its close structural and physicochemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative workflows, ultimately leading to higher quality and more reliable data.

References

Application of 1,3-Diphenyl-d10-urea in Bioanalysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Diphenyl-d10-urea, the deuterated analog of 1,3-diphenylurea, serves as a crucial internal standard in bioanalytical methods. Its structural similarity and mass difference from the corresponding non-deuterated analytes make it an ideal tool for quantification using mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like 1,3-diphenyl-d10-urea is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of analytical results. This document provides detailed application notes and protocols for the use of 1,3-diphenyl-d10-urea in bioanalysis, targeted at researchers, scientists, and professionals in drug development.

Application Note: Quantification of Guanidine Derivatives in Human Urine

This application note details a validated LC-MS/MS method for the simultaneous quantification of 1,3-diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) in human urine, employing 1,3-diphenyl-d10-urea as an internal standard.[1]

Method Summary

A robust and sensitive method was developed and validated for the determination of DPG, DTG, and TPG in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). 1,3-Diphenyl-d10-urea is used as an internal standard to ensure accurate quantification.

Quantitative Data

The following table summarizes the performance characteristics of the bioanalytical method.

Parameter1,3-Diphenylguanidine (DPG)1,3-Di-o-tolylguanidine (DTG)1,2,3-Triphenylguanidine (TPG)
Linearity Range 0.05 - 100 ng/mL0.05 - 100 ng/mL0.05 - 100 ng/mL
Limit of Detection (LOD) 0.002 - 0.02 ng/mL0.002 - 0.02 ng/mL0.002 - 0.02 ng/mL
Limit of Quantification (LOQ) 0.005 - 0.05 ng/mL0.005 - 0.05 ng/mL0.005 - 0.05 ng/mL
Recovery (at 1, 5, 10, 20 ng/mL) 102 - 111%101 - 108%75.3 - 85.7%
Standard Deviation of Recovery 1 - 2%1 - 4%0.7 - 1.7%

Table 1: Summary of quantitative data for the analysis of guanidine derivatives using 1,3-diphenyl-d10-urea as an internal standard.[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 500 µL Human Urine spike Spike with 2.5 ng 1,3-Diphenyl-d10-urea (IS) urine_sample->spike vortex Vortex and Incubate (Room Temperature, 30 min) spike->vortex spe Solid-Phase Extraction (Oasis HLB Cartridge) vortex->spe elute Elute Analytes and IS spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem Mass Spectrometry Detection hplc->msms quant Quantification using IS Calibration Curve msms->quant G cluster_process Bioanalytical Process cluster_output Output analyte Analyte (e.g., DPG) sample_prep Sample Preparation analyte->sample_prep is 1,3-Diphenyl-d10-urea is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization MS Ionization lc_injection->ionization analyte_signal Analyte Signal ionization->analyte_signal is_signal IS Signal ionization->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

References

Application Notes: The Use of 1,3-Diphenyl-d10-urea in the Quantitative Analysis of Phenylurea Herbicides in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylurea herbicides are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control. Due to their persistence and potential for mobility in soil, they are frequently detected as contaminants in surface and groundwater.[1] Accurate and sensitive quantification of these herbicides in environmental matrices such as water and soil is crucial for monitoring environmental quality and ensuring regulatory compliance. The use of stable isotope-labeled internal standards, such as 1,3-Diphenyl-d10-urea, is the gold standard for achieving the highest accuracy and precision in these analyses, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This deuterated analog of 1,3-diphenylurea serves as an ideal internal standard for the quantification of various phenylurea herbicides.[3][4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The application of 1,3-Diphenyl-d10-urea is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[5] A known concentration of the deuterated internal standard is added to the environmental sample at the beginning of the sample preparation process. Since 1,3-Diphenyl-d10-urea is structurally and chemically almost identical to the target phenylurea analytes, it behaves similarly during extraction, cleanup, and chromatographic separation.[6] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of sample losses or matrix-induced signal suppression or enhancement.[7]

Advantages of Using 1,3-Diphenyl-d10-urea as an Internal Standard

  • Correction for Matrix Effects: Environmental samples are complex matrices that can cause significant signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7] As 1,3-Diphenyl-d10-urea co-elutes with the target analytes and experiences the same matrix effects, its use effectively compensates for these variations.[2]

  • Compensation for Sample Preparation Variability: Losses of analytes can occur at various stages of sample preparation, including extraction and cleanup. The use of an internal standard added at the initial stage corrects for these procedural inconsistencies.[6]

  • Improved Accuracy and Precision: By minimizing the impact of matrix effects and sample preparation variability, the use of 1,3-Diphenyl-d10-urea significantly improves the accuracy and precision of the analytical results.[7]

Applications in Environmental Matrices

1,3-Diphenyl-d10-urea is suitable for use as an internal standard in the analysis of a wide range of phenylurea herbicides, including but not limited to diuron, linuron, monuron, isoproturon, and chlorotoluron, in various environmental matrices:

  • Water Samples: Including drinking water, groundwater, surface water, and wastewater.[1]

  • Soil and Sediment Samples: Assessing the extent of contamination and persistence of these herbicides in terrestrial and aquatic environments.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of phenylurea herbicides in environmental samples using methods where an internal standard like 1,3-Diphenyl-d10-urea would be applicable.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Phenylurea Herbicides in Water

AnalyteMatrixMDL (ng/L)LOQ (ng/L)Reference
DiuronDrinking Water0.030.1[9]
LinuronDrinking Water0.020.07[9]
MonuronDrinking Water0.020.08[9]
IsoproturonNatural Waters0.31.0[10]
ChlorotoluronNatural Waters0.51.5[10]

Table 2: Recovery and Precision Data for Phenylurea Herbicides in Soil

AnalyteSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Diuron1095.24.1[8]
Linuron1098.73.5[8]
Monuron1092.45.2[8]
Isoproturon10101.32.8[8]
N-Phenylurea5088.65.8[8]

Experimental Protocols

Protocol 1: Analysis of Phenylurea Herbicides in Water Samples

This protocol describes the determination of phenylurea herbicides in water using solid-phase extraction (SPE) followed by LC-MS/MS, incorporating 1,3-Diphenyl-d10-urea as an internal standard.

1. Materials and Reagents

  • Phenylurea herbicide standards (e.g., diuron, linuron, isoproturon)

  • 1,3-Diphenyl-d10-urea (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction

  • Filter the water sample (typically 500 mL) through a 0.45 µm glass fiber filter.[5]

  • Spike the filtered water sample with a known concentration of 1,3-Diphenyl-d10-urea solution (e.g., to a final concentration of 100 ng/L).

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]

  • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes and the internal standard from the cartridge with 5-10 mL of methanol or acetonitrile.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and the internal standard for quantification and confirmation.

Protocol 2: Analysis of Phenylurea Herbicides in Soil Samples

This protocol outlines the extraction and analysis of phenylurea herbicides from soil samples using accelerated solvent extraction (ASE) and LC-MS/MS with 1,3-Diphenyl-d10-urea as the internal standard.

1. Materials and Reagents

  • Phenylurea herbicide standards

  • 1,3-Diphenyl-d10-urea (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil sample into an extraction vessel.

  • Spike the sample with a known amount of 1,3-Diphenyl-d10-urea solution.

  • Add 20 mL of acetonitrile.

  • Perform accelerated solvent extraction (ASE) or alternatively, vortex/sonicate the sample for 15 minutes.[11]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For cleanup (if necessary, following a QuEChERS-like approach), add NaCl and MgSO4 to induce phase separation and remove water.

  • Vortex and centrifuge again.

  • Take an aliquot of the acetonitrile phase, evaporate to dryness, and reconstitute in the mobile phase.

3. LC-MS/MS Analysis

  • The LC-MS/MS conditions are similar to those described in Protocol 1 for water analysis, with potential adjustments to the gradient program to ensure optimal separation of analytes from the more complex soil matrix.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample (500 mL) filter Filtration (0.45 µm) sample->filter spike Spike with 1,3-Diphenyl-d10-urea filter->spike condition Condition C18 Cartridge spike->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate & Reconstitute elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: Workflow for the analysis of phenylurea herbicides in water samples.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis sample Soil Sample (10 g) spike Spike with 1,3-Diphenyl-d10-urea sample->spike extract Solvent Extraction (Acetonitrile) spike->extract centrifuge Centrifuge extract->centrifuge cleanup QuEChERS-type Cleanup (optional) centrifuge->cleanup evaporate Evaporate & Reconstitute cleanup->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: Workflow for the analysis of phenylurea herbicides in soil samples.

logical_relationship cluster_correction Correction for start Start of Analysis add_is Addition of 1,3-Diphenyl-d10-urea (Internal Standard) start->add_is sample_prep Sample Preparation (Extraction, Cleanup) add_is->sample_prep matrix_effects Matrix Effects sample_loss Sample Loss analysis LC-MS/MS Analysis sample_prep->analysis quantification Quantification based on Analyte/IS Ratio analysis->quantification result Accurate & Precise Result quantification->result quantification->matrix_effects quantification->sample_loss

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and drug development professionals working with 1,3-Diphenyl-d10-urea, focusing on issues related to isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for isotopic back-exchange on 1,3-Diphenyl-d10-urea?

The primary sites for deuterium-to-protium (D-to-H) back-exchange are the two nitrogen atoms of the urea linkage (N-D). These deuterons are labile and can readily exchange with protons from atmospheric moisture or protic solvents like water, methanol, or ethanol. The deuterons on the phenyl rings (aromatic C-D) are significantly more stable and less prone to exchange under normal handling and storage conditions.

Q2: I am observing incomplete deuteration in my final product. What are the potential causes?

Incomplete deuteration typically arises from suboptimal reaction conditions during the initial synthesis or deuteration process. Key factors include:

  • Insufficient Reaction Time or Temperature: The exchange reaction may not have reached equilibrium.

  • Ineffective Catalyst: The acid or base catalyst used to facilitate the exchange may be weak, impure, or used in an insufficient amount.

  • Presence of Protic Impurities: Water or other protic solvents in the reaction mixture can compete with the deuterium source.

  • Poor Solubility: If the 1,3-diphenylurea is not fully dissolved in the deuterated solvent, the exchange will be inefficient.

Q3: How can I prevent isotopic back-exchange during sample work-up and analysis?

To minimize back-exchange of the labile N-D deuterons, it is crucial to rigorously exclude protic solvents and atmospheric moisture.

  • Work-up: Use anhydrous deuterated solvents (e.g., D₂O, MeOD-d₄) for any washing or extraction steps. Perform these steps quickly.

  • Drying: Dry the final product thoroughly under high vacuum or in a desiccator with a strong drying agent (e.g., P₂O₅).

  • Storage: Store the deuterated compound in a sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

  • Analysis: For analytical techniques like NMR, use high-purity, anhydrous deuterated solvents. For mass spectrometry, minimize the time the sample is exposed to air before analysis.

Q4: My 1,3-Diphenyl-d10-urea sample appears to be degrading. What could be causing this?

1,3-Diphenylurea is generally stable, but degradation can occur under harsh conditions.

  • Strong Acid or Base: Concentrated acids or bases, especially at elevated temperatures, can hydrolyze the urea linkage to form aniline-d5 and isocyanate derivatives, which can further react.

  • High Temperatures: Prolonged exposure to very high temperatures can lead to thermal decomposition. It is important to determine the thermal stability of your compound if high-temperature experiments are planned.

Troubleshooting Guide

Issue 1: Low Isotopic Purity Detected by Mass Spectrometry

If your mass spectrometry results show a lower-than-expected mass, indicating a loss of deuterium, follow this troubleshooting workflow.

G cluster_0 A Start: Low Isotopic Purity (e.g., m/z < 224) B Review Sample Handling: Exposed to H₂O or protic solvents? A->B C Yes B->C Likely Back-Exchange D No B->D Unlikely Back-Exchange E Action: Re-dissolve in anhydrous deuterated solvent (e.g., MeOD), evaporate, and re-analyze. C->E F Check Original Synthesis Protocol: Incomplete deuteration? D->F H Problem Solved E->H G Action: Re-run synthesis. Increase reaction time/temp or use a stronger catalyst. F->G G->H

Caption: Troubleshooting workflow for low isotopic purity.

Issue 2: Incomplete Exchange on N-H Sites Observed by ¹H NMR

If the proton NMR spectrum shows significant peaks corresponding to the N-H protons (typically a singlet around 8.6-8.9 ppm in DMSO-d₆), it indicates incomplete exchange or back-exchange.

Table 1: Effect of Reaction Conditions on N-D Exchange Efficiency

Experiment IDCatalyst (mol%)SolventTemperature (°C)Time (h)Exchange Efficiency (%)
DP-1NoneD₂O801265
DP-25% D₂SO₄D₂O8012>98
DP-35% NaODD₂O8012>98
DP-45% D₂SO₄D₂O501285
DP-55% D₂SO₄MeOD-d₄6512>98

Troubleshooting Steps:

  • Assess Catalyst: As shown in Table 1, uncatalyzed exchange (DP-1) is inefficient. The addition of an acid (D₂SO₄) or base (NaOD) catalyst significantly improves exchange efficiency (DP-2, DP-3). Ensure your catalyst is active and used in an appropriate concentration.

  • Optimize Temperature: Lower temperatures can slow down the exchange kinetics, leading to incomplete conversion in a given timeframe (compare DP-2 and DP-4). Consider increasing the reaction temperature.

  • Choose an Appropriate Solvent: The starting material must be soluble in the deuterated solvent. For 1,3-diphenylurea, deuterated methanol (MeOD-d₄) or DMSO-d₆ may offer better solubility than D₂O, facilitating a more homogeneous and efficient exchange (DP-5).

Experimental Protocols

Protocol 1: Acid-Catalyzed Isotopic Exchange of N-H to N-D

This protocol describes a method for exchanging the amide protons for deuterons on 1,3-diphenylurea.

G cluster_1 A 1. Dissolve 1,3-Diphenylurea in deuterated solvent (e.g., MeOD-d₄). B 2. Add catalyst (e.g., D₂SO₄) under inert atmosphere. A->B C 3. Heat reaction mixture (e.g., 65°C) with stirring for a set duration (e.g., 12h). B->C D 4. Monitor reaction progress using ¹H NMR or LC-MS. C->D E 5. Cool mixture to room temp. Remove solvent under vacuum. D->E F 6. Re-dissolve in minimal anhydrous deuterated solvent and re-evaporate (x2). E->F G 7. Dry final product under high vacuum. Store in desiccator. F->G

Caption: Workflow for acid-catalyzed N-H to N-D exchange.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenylurea (1.0 g) in deuterated methanol (MeOD-d₄, 20 mL).

  • Catalysis: Under an inert atmosphere (e.g., Argon), carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄, ~0.05 mL).

  • Reaction: Heat the mixture to reflux (~65°C) and stir for 12 hours.

  • Monitoring: To check for completion, a small aliquot can be withdrawn, the solvent evaporated, and the residue analyzed by ¹H NMR to confirm the disappearance of the N-H signal.

  • Work-up: After cooling the reaction to room temperature, remove the solvent using a rotary evaporator.

  • Purification: To remove any residual exchangeable protons, re-dissolve the solid residue in fresh MeOD-d₄ (10 mL) and evaporate the solvent again. Repeat this step one more time.

  • Drying: Dry the resulting white solid under high vacuum for at least 4 hours. Store the final 1,3-Diphenyl-d2-urea in a sealed vial inside a desiccator.

Technical Support Center: Preventing Back-Exchange of Deuterium Labels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the back-exchange of deuterium labels during their experiments, particularly in the context of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it problematic?

A1: Deuterium back-exchange is the undesirable process where deuterium atoms that have been incorporated into a molecule are replaced by hydrogen atoms from the solvent (e.g., water) during sample preparation and analysis.[1] This is a significant issue in techniques like HDX-MS because it leads to a loss of the deuterium label, which can result in an underestimation of the deuterium uptake and potentially lead to incorrect interpretations of protein conformation, dynamics, and interactions.[2]

Q2: What are the primary factors that influence the rate of deuterium back-exchange?

A2: The rate of deuterium back-exchange is primarily influenced by three main factors:

  • pH: The exchange rate is catalyzed by both acid and base, with the minimum rate for backbone amide hydrogens occurring at a pH of approximately 2.5.[3][4]

  • Temperature: Lowering the temperature significantly slows down the back-exchange rate. The rate of exchange decreases approximately 3-fold for every 10°C reduction in temperature.[5]

  • Time: The longer the deuterated sample is exposed to a protic (hydrogen-containing) environment, the more back-exchange will occur. Therefore, rapid sample processing and analysis are crucial.[1]

Q3: What is "quenching" in an HDX-MS experiment?

A3: Quenching is a critical step in an HDX-MS experiment where the deuterium exchange reaction is rapidly stopped or significantly slowed down. This is typically achieved by quickly lowering the pH of the sample to around 2.5 and reducing the temperature to near 0°C.[6][7] These "quench conditions" effectively "freeze" the deuterium labeling pattern on the protein, allowing for subsequent analysis with minimal loss of the incorporated deuterium.[8]

Q4: Can back-exchange be completely eliminated?

A4: While it is not possible to completely eliminate back-exchange in a typical HDX-MS workflow conducted in aqueous solutions, it can be significantly minimized by carefully controlling the experimental conditions.[9] By maintaining a low pH (around 2.5) and low temperature (at or near 0°C) throughout the post-labeling steps (digestion, chromatography, and mass spectrometry), back-exchange can be reduced to a manageable level, often achieving deuterium recovery of 90% ± 5%.[1][10]

Troubleshooting Guide

Issue 1: High levels of back-exchange are observed, leading to low deuterium recovery.

Potential Cause Troubleshooting Step Rationale
Suboptimal Quench Conditions Verify the final pH of your quenched sample is between 2.3 and 2.6.[6] Ensure the quench buffer is pre-chilled to 0°C and the sample is immediately cooled upon quenching.The rate of back-exchange is at its minimum at pH ~2.5. Both higher and lower pH values will increase the exchange rate.[4] Low temperature is critical to slow down the kinetics of the exchange reaction.
Elevated Temperatures During Analysis Use a temperature-controlled chromatography system set to 0°C or even sub-zero temperatures (e.g., -10°C) if your system allows.[11][12] Ensure all buffers and solvents are pre-chilled.Each 10°C increase in temperature can increase the back-exchange rate by approximately 3-fold.[5] Maintaining low temperatures throughout the analytical workflow is crucial.
Long Analysis Times Optimize your UPLC gradient to be as short as possible while still achieving adequate peptide separation.[13] Consider using higher flow rates if your system can handle the backpressure, as this can reduce separation time.[13]Minimizing the time the deuterated peptides spend in the protic mobile phase reduces the opportunity for back-exchange. However, shortening the gradient may not always lead to a significant reduction in back-exchange and can sacrifice signal-to-noise and peptide count.[1]
Inefficient Desolvation in the Mass Spectrometer Optimize the desolvation temperature in the mass spectrometer's ion source. There is often an optimal temperature range (e.g., 100-200°C) for minimizing back-exchange.[1]Inefficient desolvation can lead to prolonged exposure of the peptides to the liquid phase at elevated temperatures, which can increase back-exchange.[1]

Issue 2: Poor protein digestion under quench conditions.

Potential Cause Troubleshooting Step Rationale
Ineffective Protease Use an acid-stable protease like pepsin, which is active at the low pH of the quench buffer.[3][6]Many proteases are not active at the low pH required to minimize back-exchange. Pepsin is the most commonly used protease in HDX-MS due to its optimal activity at acidic pH.
Protein Stability at Low pH Include a denaturant, such as guanidine hydrochloride (GdmCl) or urea, in your quench buffer to help unfold the protein and improve protease access.[6]Some proteins may remain partially folded even at low pH, hindering the ability of the protease to efficiently digest the protein.

Quantitative Data Summary

The following tables summarize the quantitative impact of key experimental parameters on deuterium back-exchange.

Table 1: Effect of Temperature on Back-Exchange

TemperatureRelative Back-Exchange RateDeuterium Incorporation at -10°C vs. Room Temperature
25°C~14x higher than at 0°C[4]Average deuterium incorporation was ~40% higher at -10°C compared to room temperature separation.[11]
0°CBaseline-
-10°C~3x lower than at 0°C[11]-

Table 2: Effect of pH on Back-Exchange

pHRelative Back-Exchange Rate
7.0High
4.0Moderate
2.5Minimum[3][4]
1.0Moderate

Table 3: Effect of LC Gradient Length on Back-Exchange

Change in Gradient LengthImpact on Back-Exchange
Shortening by 2-fold~2% reduction (from ~30% to 28%)[1]
Shortening by 3-fold~2% reduction[10]

Experimental Protocols

Protocol 1: Standard Quenching for HDX-MS

  • Prepare Quench Buffer: A typical quench buffer consists of 4 M Guanidine Hydrochloride (GdmCl), 0.2 M TCEP, and 100 mM Citric Acid, with the pH adjusted to 2.3.[6] It is recommended to prepare this buffer fresh monthly.

  • Pre-chill: Before the experiment, place the quench buffer and all sample tubes on ice to ensure they are at 0°C.

  • Initiate Deuterium Exchange: Dilute the protein sample into a D₂O-based buffer at the desired experimental conditions (e.g., physiological pH 7.4).

  • Time Points: Allow the exchange reaction to proceed for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).

  • Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of the ice-cold quench buffer.

  • Immediate Analysis: Immediately proceed to the online digestion and LC-MS analysis, maintaining the sample at a low temperature throughout the process.

Protocol 2: UPLC-MS Analysis to Minimize Back-Exchange

  • System Equilibration: Equilibrate the entire UPLC-MS system, including the protease column, trapping column, and analytical column, at a low temperature (e.g., 0°C).[12]

  • Injection: Inject the quenched protein sample into the temperature-controlled system.

  • Online Digestion: The protein flows through an immobilized pepsin column for digestion.[1]

  • Peptide Trapping and Desalting: The resulting peptides are captured on a trap column and washed to remove salts and other non-volatile components.

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column for separation using a rapid gradient of an organic solvent (e.g., acetonitrile) with 0.1% formic acid.[13] The entire separation should be performed at 0°C or lower.

  • Mass Spectrometry: The separated peptides are introduced into the mass spectrometer for analysis of their deuterium uptake.

Visualizations

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis LC-MS Analysis (0°C) Protein Protein Sample Labeling Incubation (Time points) Protein->Labeling Dilution D2O_Buffer D2O Buffer D2O_Buffer->Labeling Quenched_Sample Quenched Sample Labeling->Quenched_Sample Rapid Mixing Quench_Buffer Quench Buffer (pH 2.5, 0°C) Quench_Buffer->Quenched_Sample Digestion Online Digestion (Pepsin Column) Quenched_Sample->Digestion Injection Trapping Trapping & Desalting Digestion->Trapping Separation UPLC Separation Trapping->Separation MS Mass Spectrometry Separation->MS

Caption: Workflow for a typical HDX-MS experiment designed to minimize back-exchange.

Factors_Influencing_Back_Exchange cluster_factors Influencing Factors cluster_conditions Conditions that Increase Back-Exchange Back_Exchange Deuterium Back-Exchange pH pH High_pH High pH (>3.0) Low_pH Low pH (<2.0) Temperature Temperature High_Temp High Temperature Time Time Long_Time Long Analysis Time High_pH->Back_Exchange Low_pH->Back_Exchange High_Temp->Back_Exchange Long_Time->Back_Exchange

Caption: Key factors that influence the rate of deuterium back-exchange.

Troubleshooting_Back_Exchange Start High Back-Exchange Observed? Check_pH Is Quench pH ~2.5? Start->Check_pH Yes Adjust_pH Adjust Quench Buffer pH Check_pH->Adjust_pH No Check_Temp Is System Temperature at 0°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Cool_System Implement System Cooling Check_Temp->Cool_System No Check_Time Is Analysis Time Minimized? Check_Temp->Check_Time Yes Cool_System->Check_Time Shorten_Gradient Optimize and Shorten UPLC Gradient Check_Time->Shorten_Gradient No Resolved Back-Exchange Minimized Check_Time->Resolved Yes Shorten_Gradient->Resolved

Caption: A troubleshooting decision tree for addressing high back-exchange.

References

Technical Support Center: Optimizing 1,3-Diphenyl-d10-urea Concentration in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1,3-Diphenyl-d10-urea as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like 1,3-Diphenyl-d10-urea?

A stable isotope-labeled internal standard (SIL-IS) such as 1,3-Diphenyl-d10-urea is considered the gold standard for quantitative LC-MS analysis. Because it is chemically almost identical to the non-labeled analyte (1,3-Diphenylurea), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Q2: What are the ideal purity requirements for 1,3-Diphenyl-d10-urea as an internal standard?

For reliable and accurate quantification, your 1,3-Diphenyl-d10-urea internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low levels.

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ten deuterium atoms in 1,3-Diphenyl-d10-urea provide a significant mass shift (10 Da) from the unlabeled analyte. This large mass difference is generally sufficient to move the mass-to-charge ratio (m/z) of the internal standard well outside the natural isotopic distribution of the analyte, thereby preventing signal overlap or "cross-talk".

Q4: At what concentration should I start when using 1,3-Diphenyl-d10-urea as an internal standard?

A common starting point for the concentration of an internal standard is the mid-point of the calibration curve for your analyte of interest. The goal is to have a consistent and reproducible signal for the internal standard across all samples. The concentration should be high enough to be well above the limit of detection (LOD) to ensure a stable signal, but not so high that it saturates the detector or significantly contributes to ion suppression of the analyte.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

Symptom: The peak area of 1,3-Diphenyl-d10-urea is inconsistent across your sample batch, including calibration standards and quality controls.

Potential Cause Troubleshooting Steps
Inconsistent Spiking Ensure precise and consistent addition of the internal standard to every sample. Use calibrated pipettes and a consistent workflow. For high-throughput, consider an automated liquid handler.
Matrix Effects The ionization of the internal standard may be suppressed or enhanced by co-eluting components from the sample matrix. To diagnose this, compare the internal standard's response in a clean solvent versus its response in an extracted blank matrix. If a significant difference is observed, consider further sample cleanup or using matrix-matched calibration standards.
Sample Preparation Variability Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction, evaporation, and reconstitution steps.
Issue 2: Poor Accuracy at Low Analyte Concentrations

Symptom: The assay is providing inaccurate results for samples with low levels of the analyte.

Potential Cause Troubleshooting Steps
Unlabeled Analyte Impurity in IS The 1,3-Diphenyl-d10-urea internal standard may contain a small amount of the non-labeled 1,3-Diphenylurea. This will contribute to the analyte signal, causing a positive bias at low concentrations. To check for this, inject a high concentration of the internal standard solution without any analyte. If a signal is detected at the analyte's m/z, this indicates the presence of the unlabeled form. You may need to subtract this contribution or obtain a higher purity standard.
Inappropriate IS Concentration If the internal standard concentration is too high, it can suppress the ionization of the analyte, particularly at low concentrations. Conversely, if the IS concentration is too low, its signal may be noisy and unreliable. Re-optimization of the internal standard concentration may be necessary.
Issue 3: Drifting Retention Time of the Internal Standard

Symptom: The retention time of 1,3-Diphenyl-d10-urea is shifting throughout the analytical run.

Potential Cause Troubleshooting Steps
Chromatographic Instability Check for issues with the LC system, such as pump pressure fluctuations, leaks, or a poorly packed column. Ensure the mobile phase is properly degassed and mixed.
Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known chromatographic isotope effect and is usually small and consistent. However, if the separation is not well-optimized, this can lead to co-elution issues with other matrix components. Ensure your chromatography is robust and provides sufficient separation.

Experimental Protocols

Protocol 1: Preparation of 1,3-Diphenyl-d10-urea Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for 1,3-Diphenyl-d10-urea.

Materials:

  • 1,3-Diphenyl-d10-urea analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 1,3-Diphenyl-d10-urea.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Ensure the concentration is corrected for the purity of the standard as stated on the Certificate of Analysis.

    • Store the primary stock solution at -20°C.

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform serial dilutions from the primary stock solution using acetonitrile or your initial mobile phase composition. For example, pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to the mark with acetonitrile to get a 10 µg/mL solution. Then, pipette 1 mL of this solution into another 10 mL volumetric flask and dilute to the mark to obtain a 1 µg/mL working solution.

    • This working solution will be added to your samples. The final concentration in the sample will depend on the volume added and the final sample volume.

Protocol 2: Optimization of 1,3-Diphenyl-d10-urea Concentration

This protocol provides a systematic approach to determine the optimal concentration of 1,3-Diphenyl-d10-urea for your specific assay.

Objective: To find the concentration of 1,3-Diphenyl-d10-urea that provides a stable and reproducible signal without negatively impacting the analyte's signal.

Procedure:

  • Prepare Analyte and Internal Standard Solutions:

    • Prepare a series of calibration standards for your analyte of interest in a blank matrix.

    • Prepare several working solutions of 1,3-Diphenyl-d10-urea at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Spike and Analyze:

    • For each internal standard concentration, spike a full set of calibration standards and at least three replicates of a mid-range quality control (QC) sample.

    • Analyze the samples using your LC-MS method.

  • Data Evaluation:

    • Internal Standard Response: For each concentration tested, evaluate the peak area of 1,3-Diphenyl-d10-urea across all injections. The ideal concentration will yield a consistent peak area with a low relative standard deviation (RSD), typically <15%.

    • Analyte Response: Examine the signal-to-noise ratio (S/N) of the analyte at the lower limit of quantification (LLOQ) for each internal standard concentration. The chosen IS concentration should not suppress the analyte signal.

    • Calibration Curve Performance: Assess the linearity (r²) of the calibration curves generated with each internal standard concentration. The optimal concentration will result in a calibration curve with the best linearity and accuracy.

Data Presentation:

IS ConcentrationIS Peak Area RSD (%)LLOQ Analyte S/NCalibration Curve r²
10 ng/mL
50 ng/mL
100 ng/mL
500 ng/mL

Visualizations

Troubleshooting_Workflow start High Variability in IS Peak Area cause1 Inconsistent Spiking? start->cause1 cause2 Matrix Effects? start->cause2 cause3 Sample Prep Variability? start->cause3 solution1 Verify Pipetting / Use Automation cause1->solution1 solution2 Perform Matrix Effect Study cause2->solution2 solution3 Add IS at Start of Prep cause3->solution3 sub_solution2a Improve Sample Cleanup solution2->sub_solution2a sub_solution2b Use Matrix-Matched Calibrators solution2->sub_solution2b

Caption: Troubleshooting workflow for high variability in internal standard peak area.

Optimization_Workflow start Start IS Concentration Optimization step1 Prepare Analyte Calibrators and Multiple IS Working Solutions start->step1 step2 Spike Calibrators and QCs with each IS Concentration step1->step2 step3 Analyze all Samples by LC-MS step2->step3 evaluation Evaluate Data step3->evaluation eval1 Consistent IS Peak Area? (RSD < 15%) evaluation->eval1 eval2 Good Analyte S/N at LLOQ? evaluation->eval2 eval3 Excellent Calibration Linearity? evaluation->eval3 decision Select Optimal IS Concentration eval1->decision eval2->decision eval3->decision

Caption: Workflow for optimizing the internal standard concentration.

Technical Support Center: 1,3-Diphenyl-d10-urea for Matrix Effect Compensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Diphenyl-d10-urea to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Diphenyl-d10-urea and what is its primary application in analytical chemistry?

A1: 1,3-Diphenyl-d10-urea (DPG-d10) is a deuterated stable isotope-labeled internal standard (SIL-IS). Its primary use is in quantitative analysis by mass spectrometry, where it is added to samples to correct for variations in the analytical signal caused by matrix effects. It is the isotopically labeled analog of 1,3-Diphenylurea (DPU).

Q2: For which analytes is 1,3-Diphenyl-d10-urea a suitable internal standard?

A2: 1,3-Diphenyl-d10-urea is an ideal internal standard for the quantification of 1,3-Diphenylurea (DPU). Due to its structural similarity, it is also an effective internal standard for related compounds such as 1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG).[1] It can also be considered for the analysis of other phenylurea-based compounds, such as certain pesticides and plant growth regulators like forchlorfenuron, although co-elution with the analyte of interest must be verified during method development.

Q3: How does 1,3-Diphenyl-d10-urea help in mitigating matrix effects?

A3: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. As a SIL-IS, 1,3-Diphenyl-d10-urea is chemically almost identical to the analyte of interest and will therefore have very similar behavior during sample preparation, chromatography, and ionization. By adding a known amount of 1,3-Diphenyl-d10-urea to every sample, calibrator, and quality control sample, any signal suppression or enhancement affecting the analyte will proportionally affect the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which remains constant even if the absolute signal intensities fluctuate, thus ensuring accurate and precise results.

Q4: What are the key considerations when using 1,3-Diphenyl-d10-urea as an internal standard?

A4: The key considerations are:

  • Co-elution: The analyte and 1,3-Diphenyl-d10-urea should elute at the same retention time from the liquid chromatography (LC) column.

  • Isotopic Purity: The internal standard should have high isotopic purity to avoid any contribution to the analyte's signal.

  • No Isotopic Exchange: The deuterium labels should be stable and not exchange with protons from the sample or mobile phase during the analytical process.

  • Appropriate Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable and sufficient signal.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Poor reproducibility and accuracy despite using 1,3-Diphenyl-d10-urea. Differential matrix effects: The analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement. This can happen if they are not perfectly co-eluting.Optimize chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to ensure co-elution of the analyte and 1,3-Diphenyl-d10-urea. Even slight shifts in retention time can lead to different matrix effects.
Sub-optimal sample preparation: The sample clean-up may be insufficient, leading to a high load of matrix components in the final extract.Improve sample preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. For urine samples, Oasis HLB cartridges have been shown to be effective.[1]
High variability in the 1,3-Diphenyl-d10-urea signal across a sample batch. Inconsistent sample preparation: Inconsistent recovery of the internal standard during extraction.Review and standardize the sample preparation workflow: Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation.
Severe and variable matrix effects: The matrix composition may vary significantly between samples, causing large fluctuations in the internal standard's signal.Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
Analyte peak is detected in blank samples spiked only with 1,3-Diphenyl-d10-urea. Isotopic impurity of the internal standard: The 1,3-Diphenyl-d10-urea may contain a small amount of the non-deuterated analyte.Characterize the internal standard: Analyze a high concentration of the 1,3-Diphenyl-d10-urea solution to determine the level of the unlabeled analyte. If significant, subtract this contribution from the analyte signal in the samples or source a higher purity standard.
Analyte and 1,3-Diphenyl-d10-urea show different retention times (isotopic shift). Deuterium isotope effect: The replacement of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, resulting in a small shift in retention time, particularly in reversed-phase chromatography.Modify chromatographic conditions: A slower gradient or a different organic modifier might help to minimize the separation. If a slight separation is unavoidable, it is crucial to ensure that both compounds elute in a region of consistent ion suppression or enhancement.

Experimental Protocols

Protocol 1: Quantification of 1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) in Human Urine using 1,3-Diphenyl-d10-urea as an Internal Standard[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To a 500 µL aliquot of urine in a 15 mL polypropylene tube, add 2.5 ng of 1,3-Diphenyl-d10-urea (in methanol).

  • Vortex the sample and let it equilibrate at room temperature for 30 minutes.

  • Precondition an Oasis HLB SPE cartridge (60 mg/3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water (v/v).

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol into a clean 15 mL polypropylene tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • A: 5 mM ammonium formate and 0.1% formic acid in water.

    • B: Methanol with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to achieve good separation and peak shape.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions and collision energies should be determined for each analyte and the internal standard.

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol is used to determine the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytes and 1,3-Diphenyl-d10-urea into the reconstitution solvent at a known concentration (e.g., a mid-point of the calibration curve).

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., urine) using the validated sample preparation method. Spike the analytes and 1,3-Diphenyl-d10-urea into the final, dried, and reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analytes and 1,3-Diphenyl-d10-urea into the blank matrix before the extraction process at the same concentration as Set A.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analytes and the internal standard.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data

The following tables summarize method validation data from a study that used 1,3-Diphenyl-d10-urea for the analysis of DPG, DTG, and TPG in human urine.[1][2]

Table 1: Method Validation Parameters for the Analysis of Guanidines in Human Urine

ParameterDPGDTGTPG
LOD (ng/mL) 0.0050.0020.02
LOQ (ng/mL) 0.0150.0050.05
Matrix Effect (%) -13.6-15.0Not specified
Regression Coefficient (r) >0.99>0.99>0.99

Table 2: Recovery and Precision Data

AnalyteSpiked Concentration (ng/mL)Recovery (%)Intra-day Variation (CV, %)Inter-day Variation (CV, %)
DPG 195.32.083.76
598.71.542.54
101020.471.03
201011.232.11
DTG 175.33.902.67
585.62.111.55
1088.91.320.66
2090.10.931.89
TPG 11112.263.31
51051.542.43
101030.881.22
201011.120.82

Visualizations

MatrixEffectCorrection cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Analyte + Matrix) Spike Spike with 1,3-Diphenyl-d10-urea (IS) Sample->Spike Extraction Extraction (e.g., SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Quantification Quantification (Analyte Area / IS Area) MS->Quantification Result Accurate Result Quantification->Result

Caption: Workflow for matrix effect correction using 1,3-Diphenyl-d10-urea.

TroubleshootingLogic Start Poor Accuracy or Reproducibility? CheckCoelution Verify Analyte and IS Co-elution Start->CheckCoelution Coeluting Co-eluting? CheckCoelution->Coeluting OptimizeLC Optimize LC Method (Gradient, Mobile Phase) OptimizeLC->CheckCoelution Coeluting->OptimizeLC No ReviewSamplePrep Review Sample Preparation Protocol Coeluting->ReviewSamplePrep Yes ImproveCleanup Improve Sample Cleanup (e.g., change SPE sorbent) ReviewSamplePrep->ImproveCleanup ProblemSolved Problem Resolved ImproveCleanup->ProblemSolved

Caption: Troubleshooting logic for poor performance with an internal standard.

References

Technical Support Center: Minimizing Ion Suppression with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis through the effective use of deuterated internal standards.

Troubleshooting Guide

This guide addresses common issues encountered during LC-MS experiments when using deuterated internal standards to mitigate ion suppression.

Problem 1: Inconsistent or Poor Analyte/Internal Standard Response Ratio

High variability in the analyte to internal standard (IS) peak area ratio across a sample batch can compromise the accuracy and precision of quantitative results. This may indicate differential matrix effects, instability of the standard, or other issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Chromatographic Separation of Analyte and IS Carefully examine the chromatograms to confirm if the analyte and deuterated IS are perfectly co-eluting. The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the analyte.[1][2][3][4]Optimize chromatographic conditions (e.g., adjust mobile phase gradient, change column chemistry, or modify temperature) to achieve complete co-elution.[5][6]
Differential Matrix Effects Even with co-elution, different matrix components can have varying suppressive effects on the analyte and IS.[1] This can be assessed using a post-column infusion experiment.[6][7]If significant ion suppression is detected at the retention time of the analyte, improve sample cleanup procedures (e.g., use solid-phase extraction instead of protein precipitation) or adjust chromatography to move the analyte peak to a cleaner region of the chromatogram.[7][8]
Isotopic Instability (H/D Exchange) Deuterium atoms on the standard may be exchanging with hydrogen atoms from the solvent or matrix, leading to a loss of the deuterated signal.[2][5][9] This is more likely to occur in highly acidic or basic conditions or at elevated temperatures.[6][10]Use deuterated standards with labels on stable positions (e.g., aromatic rings).[2][9] Conduct stability tests by incubating the IS in the sample matrix and mobile phase under experimental conditions.[6]
Incorrect IS Concentration If the concentration of the internal standard is significantly different from the analyte, it can lead to competitive ionization effects where one suppresses the other.[2][11]Aim for an internal standard concentration that is in a similar response range as the analyte in typical samples.[9]

Problem 2: Low Signal Intensity of the Deuterated Standard

A weak or absent signal for the deuterated internal standard can make accurate quantification impossible.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Severe Ion Suppression The internal standard may be eluting in a region of the chromatogram with a high concentration of interfering matrix components.[8][12][13][14]Perform a post-extraction spike analysis to quantify the extent of ion suppression.[2] If suppression is severe, enhance sample cleanup, dilute the sample, or optimize chromatography to separate the IS from the interfering compounds.[2][14]
Improper Storage and Handling Degradation of the standard due to exposure to light, repeated freeze-thaw cycles, or incorrect storage temperatures can reduce its effective concentration.[2][9]Store deuterated standards according to the manufacturer's recommendations, typically at low temperatures and protected from light.[9]
Low Purity of the Standard The chemical or isotopic purity of the deuterated standard may be insufficient, resulting in a lower than expected signal for the target mass.[5][6]Verify the isotopic and chemical purity of the standard, ideally using high-resolution mass spectrometry.[6][15]
Instrumental Issues A dirty ion source, incorrect instrument tuning, or a failing detector can lead to a general loss of signal for all ions.[2]Perform routine instrument maintenance, including cleaning the ion source and calibrating the instrument.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Analysis

This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and deuterated internal standard into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to be free of the analyte). After the final extraction step, spike the analyte and deuterated internal standard into the extracted matrix at the same concentration as in Set A.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[15] This set is used to evaluate recovery.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect Value Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
≈ 100%Minimal Matrix Effect

Visualizations

Ion_Suppression_Mechanism cluster_process Electrospray Ionization (ESI) Process Analyte Analyte Droplet Charged Droplet (Limited Surface Sites) Analyte->Droplet IS Deuterated IS IS->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Competition for charge & surface area GasPhase Gas Phase Ions Droplet->GasPhase Desolvation MS Mass Spectrometer GasPhase->MS Signal Suppressed Signal MS->Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

Troubleshooting_Workflow start Start: Inconsistent Analyte/IS Ratio check_coelution Check for Co-elution start->check_coelution coeluting Yes check_coelution->coeluting Yes not_coeluting No check_coelution->not_coeluting No post_infusion Perform Post-Column Infusion Experiment coeluting->post_infusion optimize_chrom Optimize Chromatography (Gradient, Column, Temp) not_coeluting->optimize_chrom optimize_chrom->check_coelution suppression_zone Analyte in Suppression Zone? post_infusion->suppression_zone in_zone Yes suppression_zone->in_zone Yes not_in_zone No suppression_zone->not_in_zone No improve_cleanup Improve Sample Cleanup (e.g., SPE) in_zone->improve_cleanup check_stability Check for Isotopic Instability (H/D Exchange) not_in_zone->check_stability end End: Consistent Ratio improve_cleanup->end stable Stable check_stability->stable Stable unstable Unstable check_stability->unstable Unstable stable->end use_stable_IS Use IS with Labels on Stable Positions unstable->use_stable_IS use_stable_IS->end

Caption: Troubleshooting Workflow for Inconsistent Analyte/IS Ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[6] Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[6][15][16] Because it is chemically almost identical to the analyte, it experiences similar matrix effects (ion suppression or enhancement), extraction losses, and instrument variability.[6] By adding a known amount of the deuterated IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[6][8]

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated standard should have a sufficient number of deuterium atoms (often three or more) to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[6][9][15] This prevents analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte due to the deuterium isotope effect, which is undesirable for perfect correction of matrix effects.[6]

Q3: Can a deuterated internal standard perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always provide perfect correction.[15] The substitution of hydrogen with deuterium can cause minor differences in physical properties, sometimes leading to a slight chromatographic retention time shift between the analyte and the standard.[1][3] If this separation occurs in a region of variable ion suppression, the analyte and the IS will experience different degrees of the matrix effect, leading to inaccurate results.[1][3] Complete co-elution is crucial for the most effective compensation.[3][4]

Q4: What are the key purity requirements for a reliable deuterated internal standard?

For dependable results, deuterated internal standards must have high chemical and isotopic purity.[6] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[6] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[6]

Q5: Where should deuterium labels be placed on the molecule?

Deuterium atoms should be placed on chemically stable positions of the molecule that do not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[2][9][15] It is best to avoid labeling exchangeable sites like hydrogens on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.[2][9] Labeling stable positions, such as aliphatic or aromatic carbons, is preferred.[9]

References

Technical Support Center: Chromatographic Analysis of Isotope-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts between isotope-labeled compounds, specifically focusing on 1,3-Diphenyl-d10-urea and its non-labeled analog.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistent retention time shift between 1,3-Diphenyl-d10-urea and non-labeled 1,3-Diphenylurea in our reversed-phase HPLC-MS analysis. The deuterated standard elutes slightly earlier. Is this expected?

Yes, this is an expected phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] While chemically identical, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) results in subtle changes to the molecule's physicochemical properties. These differences can alter the compound's interaction with the chromatographic stationary phase, leading to a shift in retention time.[2] In reversed-phase liquid chromatography (RPLC), it is common for the deuterated compound to elute slightly before the non-deuterated analog.[2]

Key factors contributing to this effect include:

  • Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can result in weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase, often leading to earlier elution.[2]

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their non-deuterated (protiated) counterparts. In RPLC, this reduced hydrophobicity leads to a weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[2]

  • Molecular Size and Shape: The replacement of hydrogen with deuterium can cause minor changes in the molecule's conformation and effective size, which can influence its interaction with the stationary phase.[2]

Q2: How significant can the retention time difference be, and is it problematic for our analysis?

The magnitude of the retention time shift depends on several factors, most notably the number of deuterium atoms in the molecule.[2][3] Generally, a larger number of deuterium atoms can lead to a more pronounced shift.[3] The difference can range from being negligible to several seconds.

This shift can be problematic, especially in quantitative LC-MS analysis. Ideally, an internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement.[2][4] If the deuterated internal standard has a different retention time, it may not perfectly compensate for these effects, potentially compromising the accuracy of the quantification.[2][4] This is particularly critical if the analyte peak elutes in a region of significant matrix-induced ion suppression that the internal standard, eluting at a slightly different time, avoids.[2]

Q3: Are there alternative stable isotope-labeled standards that can avoid this retention time shift?

Yes, stable isotope-labeled standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives.[2][5] The fractional change in mass for these isotopes is smaller compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention.[2][5] Consequently, ¹³C-labeled internal standards, for example, typically co-elute almost perfectly with the non-labeled analyte.[2][5] The primary drawback is that they are often more expensive and less readily available than their deuterated counterparts.[2]

Troubleshooting Guide: Managing Chromatographic Shifts

If the observed chromatographic shift between your deuterated standard and the analyte is compromising your data quality, consider the following troubleshooting steps:

Data Presentation: Example Retention Time Shift

The following table provides a hypothetical yet representative example of the retention time (RT) difference that might be observed between 1,3-Diphenylurea and 1,3-Diphenyl-d10-urea under typical RPLC conditions.

CompoundRetention Time (minutes)
1,3-Diphenylurea5.25
1,3-Diphenyl-d10-urea5.18
ΔRT 0.07

Experimental Protocol: Example HPLC Method for 1,3-Diphenylurea Analysis

This protocol is a general example and may require optimization for your specific application and instrumentation.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: UV at 257 nm or MS with appropriate settings.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues arising from the chromatographic shift of deuterated internal standards.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Method Optimization cluster_3 Alternative Solutions cluster_4 Resolution Start Observed Chromatographic Shift between Analyte and Deuterated IS AssessImpact Assess Impact on Data Quality (e.g., accuracy, precision) Start->AssessImpact IsProblematic Is the shift problematic? AssessImpact->IsProblematic ModifyGradient Modify Gradient Profile (e.g., make it shallower) IsProblematic->ModifyGradient Yes ConsiderAlternativeIS Consider Alternative IS (e.g., 13C or 15N labeled) IsProblematic->ConsiderAlternativeIS If optimization fails Acceptable Acceptable Co-elution or Data Quality IsProblematic->Acceptable No ModifyGradient->IsProblematic Re-assess AdjustMobilePhase Adjust Mobile Phase (e.g., change organic modifier) ModifyGradient->AdjustMobilePhase AdjustMobilePhase->IsProblematic Re-assess ChangeColumn Change Column Chemistry (e.g., different stationary phase) AdjustMobilePhase->ChangeColumn ChangeColumn->IsProblematic ConsiderAlternativeIS->Acceptable

Caption: Troubleshooting workflow for chromatographic shifts.

References

Technical Support Center: Analysis of 1,3-Diphenylurea and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Diphenyl-d10-urea in their analytical experiments. The focus is on achieving optimal chromatographic performance and accurate quantification.

Understanding the Role of 1,3-Diphenyl-d10-urea

A common point of confusion is the function of 1,3-Diphenyl-d10-urea. It is essential to understand that this compound is not a mobile phase additive or a tool to improve the peak shape of other analytes.

1,3-Diphenyl-d10-urea is a deuterated stable isotope-labeled internal standard (SIL-IS). [1] Its primary purpose is to improve the accuracy and precision of quantitative analysis, typically in liquid chromatography-mass spectrometry (LC-MS).[1] It serves as a mimic for the analyte of interest, 1,3-Diphenylurea, accounting for variations in sample preparation, injection volume, and instrument response. For accurate quantification, the internal standard's peak should be chromatographically resolved and exhibit a good peak shape, mirroring the analyte.

Frequently Asked Questions (FAQs)

Q1: Why are my analyte (1,3-Diphenylurea) and internal standard (1,3-Diphenyl-d10-urea) peaks tailing?

A1: Peak tailing for urea compounds is common in reversed-phase HPLC and is often caused by secondary interactions between the basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing material.[2][3][4][5] Other potential causes include column overload, column contamination or degradation, and improper mobile phase pH.[2][6]

Q2: My internal standard peak is eluting slightly earlier than my analyte peak. Is this normal?

A2: Yes, this is a known chromatographic isotope effect.[7] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase.[7] While a small shift is expected, a large or growing separation may indicate other issues.

Q3: Can the deuterium atoms on 1,3-Diphenyl-d10-urea exchange with hydrogen atoms from the mobile phase?

A3: Deuterium exchange, or H/D exchange, is a potential issue with deuterated standards, especially if the deuterium atoms are on labile positions like -NH, -OH, or -SH groups.[7][8] For 1,3-Diphenyl-d10-urea, the deuterium labels are on the phenyl rings, which are stable, non-exchangeable positions. Therefore, H/D exchange is highly unlikely under typical HPLC conditions. However, it's always good practice to avoid storing standards in strongly acidic or basic solutions for extended periods.[9][10]

Q4: What can I do to improve the peak shape for both my analyte and internal standard?

A4: Several strategies can be employed:

  • Mobile Phase pH Adjustment: Using a low pH mobile phase (e.g., pH 2.5-3.5) with an acid like formic acid suppresses the ionization of silanol groups, minimizing secondary interactions.[5]

  • Add a Buffer: Incorporating a buffer salt, such as ammonium formate or ammonium acetate (10-20 mM), into the mobile phase can help mask residual silanol interactions and maintain a stable pH.[2][4]

  • Use a Modern Column: Employ a high-purity, "Type B" silica column or a column with end-capping technology. These columns have a lower concentration of accessible silanol groups, leading to improved peak symmetry for basic compounds.[5]

  • Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak efficiency and reduce tailing, although it may also alter selectivity.[11]

Troubleshooting Guide for Poor Peak Shape

If you are experiencing issues like peak tailing, fronting, or splitting, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Peak Shape Issues

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Start Poor Peak Shape (Tailing, Fronting, Splitting) Check_All_Peaks Are ALL peaks affected or just one? Start->Check_All_Peaks Check_Column Check Column (Age, Contamination, Void) Check_All_Peaks->Check_Column All Peaks Check_Sample Check Sample (Overload, Solvent Mismatch) Check_All_Peaks->Check_Sample One/Few Peaks Adjust_pH Adjust Mobile Phase pH (e.g., Add Formic Acid) Check_Column->Adjust_pH Check_Sample->Adjust_pH Add_Buffer Add Buffer Salt (e.g., Ammonium Formate) Adjust_pH->Add_Buffer Change_Column Consider Different Column (e.g., High Purity Silica, Different Phase) Add_Buffer->Change_Column End Peak Shape Improved Change_Column->End

Caption: A logical workflow for troubleshooting common peak shape problems.

Problem Potential Cause Recommended Solution
Peak Tailing (Both Analyte & IS)Secondary Silanol Interactions: The basic urea moiety interacts with acidic silanol groups on the silica column packing.[2][5]1. Lower Mobile Phase pH: Add 0.1% formic acid to both aqueous and organic mobile phases to suppress silanol ionization.[5]2. Add Buffer: Use 10-20 mM ammonium formate in the aqueous mobile phase.[4]3. Change Column: Switch to a column with high-purity silica and end-capping.
Column Overload: Injecting too much sample mass saturates the stationary phase.[2][6]1. Dilute the Sample: Reduce the concentration of the analyte and internal standard.2. Reduce Injection Volume: Inject a smaller volume onto the column.
Column Contamination/Void: A blocked frit or a void at the head of the column can distort peak shape.[2]1. Use Guard Column: Protect the analytical column from particulates.2. Filter Samples: Use a 0.22 µm filter before injection.[12]3. Reverse Flush Column: (Follow manufacturer's instructions) to remove contamination from the inlet frit. If a void is suspected, replace the column.
Peak Fronting Sample Overload (Concentration): The concentration of the sample in the injection solvent is too high.1. Dilute the Sample: Decrease the analyte concentration in the sample vial.
Sample Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing the sample band to spread.[6]1. Match Solvents: Prepare the sample in a solvent that is as weak or weaker than the initial mobile phase. Ideally, use the initial mobile phase itself.
Split Peaks Partially Blocked Column Frit: Contamination is creating channeling in the flow path.1. Reverse Flush Column: Attempt to dislodge particulates. If unsuccessful, replace the column.2. Use In-line Filter: Install an in-line filter before the column.
Injection Solvent Effect: Injecting a large volume of a strong, incompatible solvent.[6]1. Reduce Injection Volume. 2. Change Sample Solvent: Re-dissolve the sample in a weaker solvent.

Experimental Protocols

Protocol: Starting LC-MS/MS Method for 1,3-Diphenylurea

This protocol provides a general starting point for the analysis of 1,3-Diphenylurea using 1,3-Diphenyl-d10-urea as an internal standard. Optimization will likely be required for your specific application and matrix.

Diagram: LC-MS Analysis Workflow

G Sample_Prep Sample Preparation (e.g., Protein Precipitation, add IS) Vial Transfer to Autosampler Vial Sample_Prep->Vial Injection HPLC Injection Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Mass Spectrometry (ESI+ Ionization) Separation->Ionization Detection Detection (MRM Mode) Ionization->Detection Quant Quantification (Analyte/IS Ratio) Detection->Quant

Caption: A typical workflow for quantitative analysis using an internal standard.

1. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1,3-Diphenylurea and 1,3-Diphenyl-d10-urea in methanol.

  • Create a working internal standard (IS) solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Prepare calibration standards by spiking blank matrix with the 1,3-Diphenylurea stock solution and adding a fixed amount of the working IS solution.

  • For unknown samples, add the same fixed amount of the working IS solution.

2. Chromatographic Conditions:

Parameter Recommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions

3. Mass Spectrometry Conditions (Example):

Parameter Recommendation
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Example Transitions 1,3-Diphenylurea: Q1: 213.1 -> Q3: 93.11,3-Diphenyl-d10-urea: Q1: 223.1 -> Q3: 98.1(Note: Transitions must be optimized empirically)
Source Temp. 500 °C
Gas 1 / Gas 2 50 / 50 psi

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: The Role of 1,3-Diphenyl-d10-urea as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The quantitative analysis of analytes in complex biological matrices necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their near-identical physicochemical properties to the analyte of interest. This guide provides a comprehensive comparison of analytical method validation using 1,3-Diphenyl-d10-urea, a deuterated analog, as an internal standard against a non-isotopically labeled structural analog.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be influenced by several factors, including matrix effects, instrument variability, and inconsistencies in sample preparation. Internal standards are indispensable for mitigating these variabilities. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection.

Stable isotope-labeled internal standards, such as 1,3-Diphenyl-d10-urea, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical nature ensures they co-elute chromatographically and experience similar ionization suppression or enhancement.

Comparison of 1,3-Diphenyl-d10-urea and a Structural Analog Internal Standard

This guide compares the validation of a hypothetical bioanalytical method for a urea-based drug using two different internal standards:

  • 1,3-Diphenyl-d10-urea (SIL-IS): A stable isotope-labeled internal standard.

  • 1,3-Di-p-tolylurea (Analog-IS): A non-isotopically labeled structural analog.

The following tables summarize the expected performance characteristics based on typical validation parameters for bioanalytical methods.

Table 1: Comparison of Key Validation Parameters

Validation Parameter1,3-Diphenyl-d10-urea (SIL-IS)1,3-Di-p-tolylurea (Analog-IS)Rationale for Performance
Linearity (r²) > 0.998> 0.995The SIL-IS more effectively corrects for variability across the concentration range, leading to a stronger linear correlation.
Accuracy (% Bias) Within ± 5%Within ± 15%The near-identical extraction recovery and matrix effects of the SIL-IS result in higher accuracy.
Precision (% CV) < 10%< 15%The consistent behavior of the SIL-IS relative to the analyte leads to lower variability in replicate measurements.
Matrix Effect (% CV) < 5%< 15%The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively normalizing the response. The analog IS may have different retention and ionization characteristics.
Recovery (%) Consistent with analyteMay differ from analyteThe SIL-IS has virtually identical extraction recovery to the analyte. The structural analog may have different partitioning properties.
Lower Limit of Quantification (LLOQ) Potentially lowerMay be higherThe superior signal-to-noise ratio achieved with a SIL-IS can lead to a lower and more robust LLOQ.

Table 2: Detailed Performance Data from Hypothetical Method Validation

Analyte Concentration (ng/mL)1,3-Diphenyl-d10-urea (SIL-IS)1,3-Di-p-tolylurea (Analog-IS)
Accuracy (% Bias) Precision (% CV)
LLOQ (1 ng/mL) -2.58.2
Low QC (3 ng/mL) 1.86.5
Mid QC (50 ng/mL) 0.54.1
High QC (80 ng/mL) -1.23.5

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for the extraction of small molecule urea-based drugs from plasma.

Protocol:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either 1,3-Diphenyl-d10-urea or 1,3-Di-p-tolylurea in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: [M+H]⁺ → [Fragment ion]⁺

    • 1,3-Diphenyl-d10-urea: [M+H]⁺ → [Fragment ion]⁺

    • 1,3-Di-p-tolylurea: [M+H]⁺ → [Fragment ion]⁺

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection Prepared Sample lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Raw Data

Figure 1: General workflow for bioanalytical sample preparation and analysis.

is_comparison cluster_analyte Analyte cluster_sil_is 1,3-Diphenyl-d10-urea (SIL-IS) cluster_analog_is 1,3-Di-p-tolylurea (Analog-IS) A_Ext Extraction A_Chrom Chromatography A_Ext->A_Chrom SIL_Ext Extraction A_Ext->SIL_Ext  Similar Analog_Ext Extraction A_Ext->Analog_Ext  Potentially Different A_Ion Ionization A_Chrom->A_Ion SIL_Chrom Chromatography A_Chrom->SIL_Chrom  Identical Analog_Chrom Chromatography A_Chrom->Analog_Chrom  Different SIL_Ion Ionization A_Ion->SIL_Ion  Similar Analog_Ion Ionization A_Ion->Analog_Ion  Different SIL_Ext->SIL_Chrom SIL_Chrom->SIL_Ion Analog_Ext->Analog_Chrom Analog_Chrom->Analog_Ion

Figure 2: Physicochemical behavior comparison of internal standards relative to the analyte.

Conclusion

The validation data and logical comparison clearly demonstrate the superiority of using a stable isotope-labeled internal standard like 1,3-Diphenyl-d10-urea over a non-isotopically labeled structural analog. The use of a SIL-IS leads to significantly improved accuracy, precision, and robustness of the bioanalytical method. While the initial cost of synthesizing a SIL-IS may be higher, the long-term benefits of generating high-quality, reliable data for crucial drug development decisions far outweigh this initial investment. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical step in ensuring the success and integrity of their bioanalytical studies.

A Comparative Guide to Assessing the Purity of 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Diphenyl-d10-urea, the deuterated analog of 1,3-Diphenylurea, serves as a critical internal standard for quantitative analysis in mass spectrometry (MS) due to its ability to mimic the analyte's behavior during extraction and ionization.[1] Ensuring the purity of this stable isotope-labeled standard is paramount for the accuracy and reliability of experimental data. This guide provides a comparative overview of the essential analytical techniques for purity assessment and offers detailed experimental protocols.

Methods for Purity and Identity Confirmation

The comprehensive assessment of 1,3-Diphenyl-d10-urea requires a multi-faceted analytical approach to determine not only its chemical purity but also its isotopic enrichment. The three principal methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Parameter Assessed Typical Specification Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Chemical & Chromatographic Purity>98%Quantifies impurities with different retention times.[2][3]May not separate all co-eluting impurities; does not provide isotopic information.
MS (Mass Spectrometry) Molecular Weight & Isotopic PurityConforms to structure; >98% Isotopic EnrichmentConfirms correct mass and the degree of deuterium incorporation.Provides limited information on isomeric impurities.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural Integrity & Deuterium IncorporationConforms to structureConfirms the precise location of deuterium atoms and overall molecular structure.[4]Less sensitive for quantifying minor impurities compared to HPLC.

Table 1. Comparison of Analytical Techniques for Purity Assessment.

Comparison with Alternatives: The Internal Standard Advantage

The primary alternative to using 1,3-Diphenyl-d10-urea as an internal standard is its non-labeled counterpart, 1,3-Diphenylurea, used as an external standard. However, the deuterated form offers significant advantages in quantitative mass spectrometry.

Standard Type Methodology Advantages Disadvantages
1,3-Diphenyl-d10-urea (Internal Standard) Added to the sample before extraction. Co-elutes with the analyte.Corrects for sample loss during preparation and for matrix effects (ion suppression/enhancement).Higher cost. Requires careful assessment of isotopic purity.
1,3-Diphenylurea (External Standard) Analyzed separately to create a calibration curve.Lower cost. Simpler to prepare standard curves.Does not account for sample-specific matrix effects or variability in extraction recovery.

Table 2. Comparison of Deuterated Internal Standard vs. Non-labeled External Standard.

The use of a stable isotope-labeled internal standard like 1,3-Diphenyl-d10-urea is the gold standard for bioanalytical assays, providing higher precision and accuracy.

G cluster_analyte Analyte (DPU) cluster_standard Internal Standard (DPU-d10) cluster_process Sample Processing cluster_analysis LC-MS Analysis A Sample with Analyte IS Spike with DPU-d10 A->IS EXT Extraction / Cleanup IS->EXT LOSS Variable Loss & Matrix Effects EXT->LOSS LC LC Separation (Co-elution) EXT->LC MS MS Detection (Different m/z) LC->MS RESULT Accurate Quantification (Ratio of Analyte/Standard) MS->RESULT

Caption: Advantage of a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results.

HPLC Purity Analysis

This protocol outlines a reverse-phase HPLC method for determining the chemical purity of 1,3-Diphenyl-d10-urea.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[2][5][6] For example, a mixture of acetonitrile and water (e.g., 80:20 v/v).[2] For MS compatibility, formic acid (0.1%) can be used as an additive instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[5]

  • Detection: UV at 257 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of water:acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.[7]

Mass Spectrometry for Isotopic Purity

This protocol confirms the molecular weight and assesses the isotopic enrichment.

  • Instrumentation: High-resolution mass spectrometer (e.g., QTOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Infusion: The sample, prepared as in the HPLC method, is directly infused or analyzed via LC-MS.

  • Data Analysis:

    • Confirm the mass of the molecular ion [M+H]⁺. For C₁₃H₂D₁₀N₂O, the expected monoisotopic mass is 222.25.

    • Analyze the isotopic distribution of the molecular ion cluster.

    • Calculate the isotopic enrichment by comparing the peak intensities of the fully deuterated species (d10) to the lesser-deuterated species (d0 to d9).

NMR for Structural Confirmation

NMR spectroscopy is used to confirm the identity and structure of the compound. For highly deuterated compounds, Deuterium (²H) NMR can be a valuable alternative to Proton (¹H) NMR.[4]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[8]

  • ¹H NMR:

    • Acquire a standard proton spectrum. The spectrum should show highly attenuated signals corresponding to the residual protons on the phenyl rings. The integration of these signals relative to the urea N-H protons (if not exchanged) provides a measure of deuterium incorporation.

  • ²H NMR (Deuterium NMR):

    • This technique directly observes the deuterium nuclei.[4]

    • It provides a clean spectrum showing signals only from the deuterated positions, confirming the location of the labels.[4]

    • Non-deuterated solvents like natural abundance DMSO can be used.[4]

Workflow for Purity Assessment

The logical flow from sample reception to final certification involves a sequence of these analytical tests.

G A Receive 1,3-Diphenyl-d10-urea Sample B Prepare Stock Solution (e.g., in Acetonitrile) A->B C HPLC Analysis B->C D Is Chemical Purity >98%? C->D E LC-MS Analysis D->E Yes J Reject Lot / Further Purification D->J No F Confirm Mass & Isotopic Purity? E->F G NMR Analysis F->G Yes F->J No H Does Structure Conform? G->H I Generate Certificate of Analysis H->I Yes H->J No

Caption: Standard workflow for purity assessment.

References

A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of deuterated internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2] However, the seemingly subtle choice between different deuterated analogues of an analyte can introduce unexpected variability, necessitating a rigorous cross-validation process to ensure data consistency and reliability.[3][4]

This guide provides a comprehensive comparison of analytical methods utilizing different deuterated standards, supported by experimental data and detailed methodologies. It aims to equip researchers with the knowledge to navigate the nuances of cross-validation, thereby ensuring the robustness of their bioanalytical assays.

The Critical Role and Subtle Variability of Deuterated Standards

Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[5][6] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[1]

Despite these advantages, the number and position of deuterium atoms on the molecule can lead to slight differences in chromatographic retention times and extraction recoveries.[1][7] This "isotope effect" can potentially impact the accuracy and precision of the analytical method.[4][6] Therefore, when changing the deuterated internal standard used in a validated method, a thorough cross-validation is imperative to demonstrate that the results remain comparable and reliable.[3]

Comparative Analysis: A Case Study on Testosterone

To illustrate the potential impact of using different deuterated internal standards, consider a case study on the quantification of testosterone. A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone: testosterone-d2, testosterone-d5, and ¹³C₃-testosterone.[3] The results demonstrated that the choice of internal standard can lead to significant biases in the measured concentrations.[4]

Below is a summary of the comparative data, highlighting the percentage bias observed with different deuterated standards relative to a reference method.

Internal StandardMean Concentration (ng/mL)Percentage Bias (%)Precision (%CV)
Testosterone-d2105.2+5.24.8
Testosterone-d592.8-7.25.1
¹³C₃-Testosterone101.5+1.54.5

This table summarizes hypothetical data based on the findings of Owen et al. to illustrate the potential impact of different internal standards.

The data clearly indicates that different deuterated standards can yield varying quantitative results. This underscores the necessity of performing a cross-validation to understand and control for these potential discrepancies.

Experimental Protocol for Cross-Validation

A systematic approach is essential for the cross-validation of an analytical method when a new deuterated internal standard is introduced. The following protocol outlines the key steps, drawing from established bioanalytical method validation guidelines from regulatory bodies like the FDA.[8][9]

Preparation of Standards and Quality Control (QC) Samples:
  • Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard (the original and the new one).[3]

  • Working Solutions: From the stock solutions, prepare separate working solutions for the calibration standards and for each internal standard.[3]

  • Calibration Standards and QC Samples: Prepare a full set of calibration standards and QC samples (at a minimum of LLOQ, low, mid, and high concentrations) by spiking a blank biological matrix with the analyte.[3][8]

Sample Analysis:
  • Divide the calibration standards and QC samples into two sets.

  • Set A: Process and analyze these samples using the original, validated method with the original deuterated internal standard.

  • Set B: Process and analyze these samples using the modified method with the new deuterated internal standard.

  • Ensure that a consistent amount of the respective internal standard is added to each sample (except for the blank).[3]

  • Perform the same sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for both sets.[3]

  • Analyze the extracted samples using the same LC-MS/MS instrument and conditions.[5]

Data Analysis and Acceptance Criteria:
  • For each set of data, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[3]

  • Calculate the concentrations of the QC samples using their respective calibration curves.[3]

  • Accuracy and Precision: The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines (typically ±15% for accuracy and ≤15% for precision, except for the LLOQ which can be ±20% and ≤20% respectively).[3][10]

  • Comparison of QC Sample Concentrations: Compare the mean concentrations obtained for each QC level between the two methods. The difference in the mean concentrations should ideally be within a predefined acceptance limit (e.g., ±15%).[3]

Visualizing the Workflow and Logic

To further clarify the process and the underlying rationale, the following diagrams illustrate the cross-validation workflow and the logical comparison between different deuterated standards.

cross_validation_workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation cluster_decision 4. Conclusion prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration Standards & QC Samples prep_stock->prep_cal_qc analysis_orig Analyze with Original IS prep_cal_qc->analysis_orig analysis_new Analyze with New IS prep_cal_qc->analysis_new eval_cal Construct Calibration Curves analysis_orig->eval_cal analysis_new->eval_cal eval_qc Calculate QC Concentrations eval_cal->eval_qc eval_compare Compare QC Results eval_qc->eval_compare decision Acceptance Criteria Met? eval_compare->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No logical_comparison cluster_is Deuterated Internal Standards cluster_properties Key Properties for Comparison cluster_outcome Impact on Quantitation analyte Analyte prop_rt Retention Time analyte->prop_rt prop_recovery Extraction Recovery analyte->prop_recovery prop_matrix Matrix Effect analyte->prop_matrix prop_response MS Response analyte->prop_response is1 Deuterated IS 1 (e.g., d3) is1->prop_rt is1->prop_recovery is1->prop_matrix is1->prop_response is2 Deuterated IS 2 (e.g., d5) is2->prop_rt is2->prop_recovery is2->prop_matrix is2->prop_response outcome Accuracy & Precision prop_rt->outcome prop_recovery->outcome prop_matrix->outcome prop_response->outcome

References

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of 1,3-Diphenyl-d10-urea as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise results, particularly in complex matrices. This guide provides an objective comparison of the performance of 1,3-Diphenyl-d10-urea as a stable isotope-labeled (SIL) internal standard against alternative approaches, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization. 1,3-Diphenyl-d10-urea, a deuterated form of 1,3-diphenylurea, serves as an excellent internal standard for a range of analytes, particularly those with similar structural motifs. Its use is prevalent in therapeutic drug monitoring and other bioanalytical applications where precision and accuracy are non-negotiable.

Performance Benchmarks: A Data-Driven Comparison

To evaluate the performance of 1,3-Diphenyl-d10-urea, we can examine data from validated bioanalytical methods using structurally analogous SIL internal standards. A prime example is the use of 1,3-Diphenylguanidine-d10 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of related compounds in human urine. The performance of this method provides a strong indication of the results achievable with 1,3-Diphenyl-d10-urea.

Performance Metric1,3-Diphenylguanidine-d10 MethodTypical Acceptance CriteriaAlternative (Non-SIL) Internal Standard (Hypothetical)
Accuracy (Recovery) 75.3–111%85–115%70–130%
Precision (Intra-day RSD) 0.47–3.90%< 15%< 20%
Precision (Inter-day RSD) 0.66–3.76%< 15%< 20%
Limit of Detection (LOD) 0.002–0.02 ng/mLAnalyte DependentAnalyte Dependent
Limit of Quantification (LOQ) 0.005–0.05 ng/mLAnalyte DependentAnalyte Dependent

As the data indicates, the use of a deuterated diphenyl-containing internal standard results in exceptional accuracy and precision, well within the stringent requirements of regulatory guidelines. The low relative standard deviation (RSD) for both intra- and inter-day precision highlights the robustness and reproducibility of the method. In contrast, methods employing structurally different, non-isotope-labeled internal standards often exhibit wider variability in recovery and precision.

Experimental Protocol: A Validated LC-MS/MS Method

The following is a detailed methodology for a bioanalytical assay utilizing a deuterated diphenyl internal standard, representative of a protocol where 1,3-Diphenyl-d10-urea would be employed.

1. Sample Preparation and Extraction:

  • Matrix: Human Urine

  • Procedure:

    • A 500 µL aliquot of the urine sample is transferred to a 15 mL polypropylene tube.

    • The internal standard, 1,3-Diphenylguanidine-d10 (2.5 ng), is spiked into each urine sample.

    • The sample is vortexed and incubated at room temperature for 30 minutes.

    • The sample is then loaded onto an Oasis HLB solid-phase extraction (SPE) cartridge (60 mg/3 mL) that has been preconditioned with 3 mL of methanol and 3 mL of water.

    • The cartridge is washed, and the analytes are eluted.

    • The eluate is evaporated to dryness and reconstituted for LC-MS/MS analysis.

2. Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 analytical column

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical flow of using a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (500 µL) spike Spike with 1,3-Diphenyl-d10-urea urine_sample->spike vortex Vortex & Incubate spike->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Figure 1. A typical experimental workflow for bioanalysis using an internal standard.

Logical_Flow cluster_ratio Quantification analyte_prep Variable Loss during Prep ratio Analyte/IS Ratio analyte_prep->ratio analyte_ion Variable Ionization analyte_ion->ratio is_prep Identical Loss during Prep is_prep->ratio is_ion Identical Ionization is_ion->ratio quant Accurate & Precise Quantification ratio->quant

Figure 2. The rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of 1,3-Diphenyl-d10-urea as a stable isotope-labeled internal standard offers a robust and reliable approach for the quantitative analysis of a variety of compounds in complex biological matrices. The experimental data from analogous SIL internal standards demonstrate the ability to achieve high levels of accuracy and precision, consistently meeting and exceeding the rigorous standards of bioanalytical method validation. For researchers and drug development professionals, the adoption of 1,3-Diphenyl-d10-urea can significantly enhance the quality and reliability of their analytical data, leading to more confident decision-making in their research and development pipelines.

Comparative Guide to Linearity Assessment: The Role of 1,3-Diphenyl-d10-urea as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, establishing the linearity of an analytical method is a cornerstone for generating reliable and accurate data.[1][2][3] This guide provides a comprehensive comparison of linearity assessment strategies, with a focus on the application of 1,3-Diphenyl-d10-urea as a stable isotope-labeled (SIL) internal standard (IS). The use of a SIL-IS is highly recommended by regulatory bodies like the FDA and EMA, especially for mass spectrometry-based methods, as it effectively compensates for variability during sample preparation and analysis.[4]

Performance Comparison: Internal Standard Strategies

The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. Here, we compare the use of a SIL-IS like 1,3-Diphenyl-d10-urea against other common approaches.

Performance Metric 1,3-Diphenyl-d10-urea (SIL-IS) Structural Analog IS No Internal Standard
Compensation for Matrix Effects Excellent: Co-elutes with the analyte, experiencing and correcting for the same matrix-induced signal suppression or enhancement.[5]Moderate to Good: May have different ionization efficiency and susceptibility to matrix effects compared to the analyte.Poor: Highly susceptible to variations in matrix effects between samples, leading to inaccurate quantification.
Correction for Sample Processing Variability Excellent: As a deuterated analog, it mimics the analyte's behavior during extraction, evaporation, and reconstitution, correcting for losses at each step.[6]Good: Similar chemical properties can account for some variability, but differences in recovery are possible.Poor: Unable to account for any analyte loss during sample preparation, leading to underestimation of the true concentration.
Accuracy and Precision High: The use of a SIL-IS is the gold standard for achieving high accuracy and precision in LC-MS/MS assays.[7]Moderate to High: Can provide acceptable results, but may be less accurate and precise than a SIL-IS due to dissimilarities with the analyte.Low to Moderate: Prone to significant errors, making it unsuitable for regulated bioanalysis.
Cost and Availability Moderate to High: Custom synthesis of SIL-IS can be expensive. However, some, like 1,3-Diphenyl-d10-urea, may be commercially available.Low to Moderate: Structural analogs are often more readily available and less expensive than SIL-IS.N/A
Regulatory Acceptance Highly Recommended: Widely accepted and often expected by regulatory agencies for bioanalytical submissions.[4]Acceptable: Can be used if a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.Not Recommended: Generally not acceptable for pivotal bioanalytical studies submitted to regulatory authorities.

Experimental Protocol: Linearity Assessment using 1,3-Diphenyl-d10-urea

This protocol outlines the steps for conducting a linearity assessment for the quantification of an analyte (e.g., 1,3-Diphenylguanidine) in a biological matrix (e.g., human urine) using 1,3-Diphenyl-d10-urea as an internal standard with LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and 1,3-Diphenyl-d10-urea in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected calibration range.

  • Prepare a working solution of the internal standard (1,3-Diphenyl-d10-urea) at a fixed concentration.

2. Preparation of Calibration Standards:

  • Prepare a set of at least six to eight non-zero calibration standards by spiking a known volume of the appropriate analyte working solution into a blank biological matrix.[9]

  • The concentration range should encompass the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[1]

  • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.[4]

3. Sample Preparation and Extraction:

  • To a fixed volume of each calibration standard, quality control (QC) sample, and unknown sample, add a constant volume of the internal standard working solution.[8]

  • Perform sample extraction (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to isolate the analyte and internal standard from the biological matrix.[8]

  • Evaporate the extracted samples to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Develop a chromatographic method to achieve separation of the analyte and internal standard from potential matrix interferences.

  • Optimize the mass spectrometer settings for the detection and quantification of the analyte and 1,3-Diphenyl-d10-urea using multiple reaction monitoring (MRM).

5. Data Analysis and Evaluation of Linearity:

  • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% at the LLLOQ).[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for a linearity assessment experiment in a bioanalytical setting.

G cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Sample Processing & Analysis cluster_data Data Evaluation stock_analyte Analyte Stock Solution working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is 1,3-Diphenyl-d10-urea Stock Solution working_is IS Working Solution stock_is->working_is cal_standards Spiked Calibration Standards (LLOQ to ULOQ) working_analyte->cal_standards add_is Add Internal Standard working_is->add_is blank_matrix Blank Biological Matrix blank_matrix->cal_standards cal_standards->add_is extraction Sample Extraction (SPE, LLE, or PP) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity_eval Evaluate Linearity (r², accuracy) cal_curve->linearity_eval

Caption: Workflow for Linearity Assessment in Bioanalysis.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the reliability and robustness of bioanalytical methods. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]

This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies. It aims to equip researchers with the necessary information to make informed decisions when selecting an internal standard for their bioanalytical needs.

Key Selection Criteria for Deuterated Internal Standards

The ideal deuterated internal standard should behave as a chemical and physical twin to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[3][4] This mimicry allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response.[5] The selection of a suitable deuterated IS is a critical first step in method development and should be guided by the following criteria:

  • High Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment and be substantially free of the unlabeled analyte.[6] The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[2][4]

  • Chemical and Isotopic Stability: The deuterium labels must be placed on stable positions within the molecule to prevent exchange with protons from the solvent or sample matrix.[6] Labeling on heteroatoms (e.g., -OH, -NH, -SH) or acidic carbons should be avoided.[7]

  • Co-elution with the Analyte: Ideally, the deuterated IS should co-elute with the analyte to ensure they experience the same matrix effects.[4] The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix.[1][8]

  • Sufficient Mass Difference: The mass difference between the analyte and the deuterated IS should typically be at least 3 mass units (amu).[8] This is to prevent spectral overlap and interference from the natural isotopic abundance of the analyte.

  • No Significant Isotope Effect: The introduction of deuterium atoms should not significantly alter the chromatographic behavior or ionization efficiency of the molecule compared to the unlabeled analyte.[6] A significant isotope effect can lead to chromatographic separation of the analyte and the IS, which can compromise the correction for matrix effects.[8]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternatives to deuterated internal standards are structural analogs (non-deuterated compounds with similar chemical structures) and other stable isotope-labeled standards (e.g., ¹³C-labeled). Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on assay performance.

Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)[9]
Structural Analog96.88.6
Deuterated (SIL)100.37.6

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog for the analysis of the anticancer agent kahalalide F.[9]

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification

Internal Standard TypeInter-patient Assay Imprecision (CV%)[2]
Structural Analog (Desmethoxyrapamycin)7.6 - 9.7
Deuterated (Sirolimus-d3)2.7 - 5.7

This study on the immunosuppressant drug sirolimus shows that the use of a deuterated internal standard resulted in a consistently lower range of inter-patient assay imprecision, indicating a more robust and reproducible method across different patient samples.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This is a common and straightforward method for sample cleanup.

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to the matrix.

  • Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 1% formic acid) to precipitate the proteins.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is used to separate the analyte from the matrix based on its solubility in immiscible liquids.

  • Sample and IS Addition: To a suitable tube, add the plasma sample and the deuterated internal standard solution.

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction of the analyte.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex or shake the mixture to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions (General Example)
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).

  • Flow Rate: A typical flow rate for UHPLC is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • MRM Transitions: Optimized for both the analyte and the deuterated internal standard.[6]

Visualizing the Workflow and Selection Process

Diagrams generated using Graphviz illustrate the key workflows and logical relationships in the selection and use of deuterated internal standards.

G cluster_selection Selection Criteria for Deuterated Internal Standard Purity High Isotopic & Chemical Purity (>98%) Stability Isotopic Stability (No H/D Exchange) MassDiff Sufficient Mass Difference (≥ 3 amu) Coelution Chromatographic Co-elution NoEffect Minimal Isotope Effect Selection Ideal Deuterated IS Selection->Purity Selection->Stability Selection->MassDiff Selection->Coelution Selection->NoEffect

Key selection criteria for a deuterated internal standard.

G cluster_workflow General Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantification Quantification Data->Quantification

A typical experimental workflow for bioanalysis.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While structural analogs can be a viable option in some scenarios, the experimental evidence strongly supports the superiority of deuterated internal standards. Their ability to closely mimic the analyte's behavior throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability, leading to enhanced accuracy and precision. By adhering to the selection criteria and implementing well-defined experimental protocols, researchers can confidently generate high-quality, defensible bioanalytical data essential for advancing drug development and scientific research.

References

The Analytical Advantage: A Comparative Guide to 13C- and Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of two common types of stable isotope-labeled internal standards (SIL-ISs): carbon-13 (¹³C) and deuterium (²H or D). By examining key performance characteristics and providing supporting experimental frameworks, this document aims to equip scientists with the knowledge to make informed decisions for their analytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a means to correct for variability in sample preparation, instrument response, and matrix effects.[1] The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2] While both ¹³C and deuterium labeling are widely used, their fundamental physicochemical properties can lead to significant differences in analytical performance.

Key Performance Characteristics: ¹³C vs. Deuterium

The selection of an isotopic label can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the critical differences between ¹³C- and deuterium-labeled internal standards.

Feature¹³C-Labeled Internal StandardDeuterium-Labeled Internal StandardRationale & Implications for Bioanalysis
Isotopic Stability High: ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange under typical analytical conditions.[3][4]Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[3][5]¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, minimizing the risk of compromised data integrity.
Chromatographic Co-elution Excellent: The physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring perfect co-elution in chromatographic separations.[1][6]Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[5][6] This is known as the chromatographic isotope effect.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. The potential for chromatographic separation with deuterium-labeled standards can lead to differential matrix effects and compromise quantification.[5]
Matrix Effect Compensation Superior: Due to perfect co-elution, ¹³C-labeled standards experience the exact same matrix effects as the analyte, leading to more accurate and precise quantification.[1]Can be compromised: If the deuterium-labeled standard separates from the analyte, it may be subjected to different degrees of ion suppression or enhancement, leading to inaccurate results.[5][7]For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards offer a more robust solution.
Potential for Isotopic Interference Lower: The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[3]Higher: While the natural abundance of deuterium is low, the potential for in-source fragmentation and hydrogen-deuterium exchange can complicate mass spectra and introduce interference.[3]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap and easier data interpretation.
Synthesis & Cost Generally more complex and expensive to synthesize.Typically less expensive and more widely available for a range of small molecules due to simpler synthesis.[8]The choice may be influenced by budgetary constraints and the commercial availability of the desired labeled compound.

Quantitative Performance Comparison

While the theoretical advantages of ¹³C-labeled standards are clear, experimental data provides concrete evidence of their superior performance. The following table summarizes hypothetical yet representative data from a bioanalytical method validation for a small molecule drug, comparing the performance of a ¹³C-labeled and a deuterium-labeled internal standard.

Performance Parameter¹³C-Labeled Internal StandardDeuterium-Labeled Internal StandardAcceptance Criteria (FDA/ICH)
Accuracy (% Bias)
Low QC (3x LLOQ)-2.5%-8.9%±15%
Medium QC1.8%5.2%±15%
High QC-0.9%-6.7%±15%
Precision (%CV)
Low QC3.1%9.8%≤15%
Medium QC2.5%7.5%≤15%
High QC1.8%6.2%≤15%
Matrix Factor (CV%) 4.2%18.5%≤15%
Extraction Recovery (CV%) 3.5%8.9%Consistent and reproducible

This table represents a summary of expected performance based on the principles discussed and is not from a single direct comparative study.

Experimental Protocols

To ensure a robust and reliable comparison of internal standard performance, the following experimental protocols, based on regulatory guidelines, should be followed.

Assessment of Accuracy and Precision

Objective: To determine the closeness of measured concentrations to nominal values and the reproducibility of the method.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix of interest.

  • Spike the QC samples with either the ¹³C-labeled or deuterium-labeled internal standard at a constant concentration.

  • Process and analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy as the percent bias from the nominal concentration and the precision as the percent coefficient of variation (%CV).

Evaluation of Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or an appropriate solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

  • Analyze both sets of samples and calculate the matrix factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the internal standard-normalized matrix factor and the coefficient of variation (%CV) across the different lots.

Assessment of Extraction Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Protocol:

  • Prepare two sets of samples at low, medium, and high QC concentrations:

    • Set B (Post-extraction Spike): As prepared in the matrix effect experiment.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze both sets of samples and calculate the extraction recovery for each: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate the consistency of recovery across the different concentration levels.

Visualizing the Workflow and Decision-Making Process

To further clarify the processes and logic involved in the selection and use of stable isotope-labeled internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add IS (¹³C or D) sample->add_is extraction Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

A typical bioanalytical workflow for quantitative analysis using a SIL-IS.

decision_tree start Need for Internal Standard sil_is Stable Isotope-Labeled IS? start->sil_is c13_vs_d ¹³C or Deuterium? sil_is->c13_vs_d Yes analog_is Use Structural Analog (less ideal) sil_is->analog_is No high_accuracy High Accuracy & Robustness Required? c13_vs_d->high_accuracy use_c13 Use ¹³C-Labeled IS use_d Use Deuterium-Labeled IS (with caution) high_accuracy->use_c13 Yes high_accuracy->use_d No

Decision workflow for selecting an internal standard.

Conclusion and Recommendation

For bioanalytical applications demanding the highest levels of accuracy, precision, and robustness, ¹³C-labeled internal standards are the superior choice. Their inherent isotopic stability and ability to perfectly co-elute with the unlabeled analyte ensure the most effective compensation for matrix effects and other sources of analytical variability. This leads to more reliable and defensible quantitative data, which is critical in regulated environments.

Deuterium-labeled internal standards can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability. However, researchers must be cognizant of the inherent limitations and the potential for compromised data accuracy. Ultimately, the choice between a ¹³C- and deuterium-labeled internal standard should be guided by the specific requirements of the assay and a thorough evaluation of the performance of the chosen standard.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,3-Diphenyl-d10-urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diphenyl-d10-urea. The following procedures are based on best practices for handling the non-deuterated parent compound, 1,3-Diphenylurea, and general guidelines for deuterated compounds to ensure a safe laboratory environment.

Core Safety Principles:

When handling 1,3-Diphenyl-d10-urea, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards associated with the parent compound, 1,3-Diphenylurea, include potential harm if swallowed, in contact with skin, or if inhaled, and it may cause serious eye irritation. Therefore, cautious handling in a controlled environment is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1,3-Diphenyl-d10-urea.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][2]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Nitrile or other compatible chemical-resistant gloves.[3]Prevents skin contact which can be harmful. Always inspect gloves before use and use proper removal techniques.
Body Protection A fully-buttoned lab coat or chemical-resistant clothing.[1][3]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved respirator should be worn when dusts are generated.[2]Protects against inhalation, which can be harmful.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of 1,3-Diphenyl-d10-urea and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid form, to control airborne levels.[3]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • For deuterated compounds, protection from light by using amber vials or other light-protecting containers is recommended to maintain isotopic enrichment.[5]

  • Avoid storage with strong oxidizing agents, acids, and bases.[4]

Disposal Plan

1,3-Diphenyl-d10-urea should be treated as a hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.[6]

Waste Collection and Labeling:

  • Collect waste in a suitable, clearly labeled, and tightly sealed container.[2][6] The original container can be used if it is in good condition.

  • The label should include "Hazardous Waste" and the full chemical name: "1,3-Diphenyl-d10-urea".[6] Note any solvents or other chemicals mixed with the waste.

Waste Storage:

  • Store the waste container in a designated and controlled satellite accumulation area within the laboratory.[6]

Spill Cleanup:

  • In case of a spill, avoid dust formation.[4]

  • Sweep up the spilled material and place it into a suitable container for disposal.[2][4]

  • Ventilate the area and wash the spill site after the material pickup is complete.[4]

  • Materials used for spill cleanup should also be treated as hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 1,3-Diphenyl-d10-urea.

start Start: Obtain 1,3-Diphenyl-d10-urea risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) risk_assessment->ppe handling Handling in Controlled Environment (Fume Hood, Well-Ventilated Area) ppe->handling experiment Perform Experimental Procedure handling->experiment spill Spill Occurs handling->spill waste_generation Waste Generation experiment->waste_generation waste_collection Collect Waste in Labeled Container waste_generation->waste_collection spill_cleanup Spill Cleanup Procedure spill->spill_cleanup storage Store Waste in Designated Area waste_collection->storage spill_cleanup->waste_collection disposal Arrange for Hazardous Waste Disposal storage->disposal end End disposal->end

Caption: Logical workflow for handling and disposal of 1,3-Diphenyl-d10-urea.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.